6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFXSWVYDSZVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350989 | |
| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-79-0 | |
| Record name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYCHROMONE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Biological Activities of 6-Methoxychromone Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The chromone core, a benzopyran-4-one motif, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a vast array of biologically active natural products and synthetic compounds. Among its numerous substituted analogues, 6-methoxychromone derivatives have emerged as a particularly promising class, exhibiting a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental evidence and detailed protocols. The aim is to not only present what is known but to also illuminate the causal relationships that govern their activity, thereby empowering the rational design of next-generation therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
6-Methoxychromone derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The strategic placement of the methoxy group at the 6-position often enhances lipophilicity and modulates electronic properties, leading to favorable interactions with biological targets.
A. Cytotoxicity and Pro-Apoptotic Effects
A primary mechanism through which 6-methoxychromone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, preventing further proliferation.
For instance, 6-methoxyflavonol has been shown to be cytotoxic to various cancer cell lines.[1] In HeLa cervical cancer cells, treatment with 6-methoxyflavonol resulted in a dose-dependent increase in apoptosis and induced S-phase cell cycle arrest.[1] The presence of a methoxy group at the C6 position in flavone skeletons is a recurring feature in compounds with activity against prostate cancer cell lines like PC3, VCaP, LNCaP, and DU145.[2]
Table 1: Cytotoxic Activity of Representative 6-Methoxychromone Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 6-Methoxyflavonol | HeLa | Cervical Cancer | 62.24 | 48 | [1] |
| 6-Methoxyflavonol | HeLa | Cervical Cancer | 55.31 | 72 | [1] |
| 5,3′,4′-trihydroxy-6,7,8-TMF | MCF-7 | Breast Cancer | Not Specified | 72 | [2] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Breast Cancer | 8.58 | Not Specified | [2] |
Note: TMF refers to trimethoxyflavone. Data for other cancer cell lines for 6-Methoxyflavonol were not available in the searched literature.[1]
B. Mechanistic Insights: Modulation of Key Signaling Pathways
The pro-apoptotic and anti-proliferative effects of these derivatives are often mediated by their interaction with critical intracellular signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines a standard method for determining the cytotoxic effects of 6-methoxychromone derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 6-methoxychromone derivative in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram: Proposed Anticancer Mechanism of 6-Methoxyflavonol
Caption: 6-Methoxyflavonol induces cancer cell death via apoptosis and S-phase arrest.
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. 6-Methoxychromone derivatives have emerged as potent anti-inflammatory agents, primarily by modulating the production of inflammatory mediators and regulating key signaling pathways.
A. Inhibition of Pro-inflammatory Mediators
A significant body of evidence points to the ability of these compounds to suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and various cytokines. For example, 6-methoxyflavone has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced inducible NO synthase (iNOS) in kidney mesangial cells, with an impressive IC50 of 192 nM.[3][4] This inhibition of iNOS is a key mechanism for its anti-inflammatory effect.[3]
B. Modulation of Inflammatory Signaling Cascades
The anti-inflammatory effects of 6-methoxychromone derivatives are underpinned by their ability to interfere with critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
6-Methoxyflavone has been demonstrated to suppress neuroinflammation in LPS-stimulated microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 MAPK/NF-κB signaling pathway.[5] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is a crucial component of the cellular antioxidant defense system.[5]
Diagram: Anti-inflammatory Signaling Pathway of 6-Methoxyflavone
Caption: 6-Methoxyflavone's dual anti-inflammatory and antioxidant action.
III. Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antibiotic-resistant pathogens poses a significant global health threat. 6-Methoxychromone derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Novel methoxy chromone chalcones have been synthesized and screened for their antimicrobial activities against pathogenic bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] Some of these derivatives showed good antimicrobial activity.[6] The chromone moiety itself is a key pharmacophore in many bioactive molecules with antibacterial properties.[6]
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
This protocol provides a fundamental method for evaluating the antimicrobial activity of 6-methoxychromone derivatives.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Application of Compounds: Dissolve the 6-methoxychromone derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs with the compound solutions and place them on the inoculated agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., gentamicin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
IV. Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 6-Methoxychromone derivatives have shown significant promise as neuroprotective agents by targeting multiple pathological pathways, including neuroinflammation, oxidative stress, and excitotoxicity.[5]
A. Attenuation of Neuroinflammation and Oxidative Stress
As discussed in the anti-inflammatory section, 6-methoxyflavonol derivatives can suppress neuroinflammation by inhibiting key inflammatory pathways in microglia.[5] Their ability to activate the Nrf2 antioxidant response pathway further contributes to their neuroprotective effects by mitigating oxidative damage to neurons.[5]
B. Modulation of Neurotransmitter Systems
Certain 6-methoxychromone derivatives can exert neuroprotective effects by modulating neurotransmitter systems. For example, some derivatives have been shown to afford neuroprotection by modulating GABAergic signaling, which is the primary inhibitory neurotransmitter system in the central nervous system.[5] Oroxylin A, a GABA-A receptor antagonist, and its derivatives have been investigated for their pro-cognitive effects.[7] A novel oroxylin A derivative, 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), has been shown to ameliorate memory impairment and sensorimotor gating deficits in mice, with its effects potentially mediated through the blockade of the GABAergic system.[7]
V. Enzyme Inhibition: A Targeted Approach to Disease
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. 6-Methoxychromone derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
A. Monoamine Oxidase (MAO) Inhibition
C6-substituted chromones have been identified as highly potent and selective reversible inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the low nanomolar range (2-76 nM).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[8] These compounds show lower affinity for MAO-A, indicating their potential as selective MAO-B inhibitors with a reduced side-effect profile.[8]
B. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. 6-Methoxy-3,4-dihydronaphthalenone chalcone-like derivatives have been identified as potent tyrosinase inhibitors.[9][10][11] One derivative, bearing 3´-ethoxy and 4´-hydroxy substituents, was found to be a competitive tyrosinase inhibitor with an IC50 value of 6.19 ± 1.05 μM, which is more potent than the standard inhibitor, kojic acid.[9]
Diagram: Workflow for Synthesis and Evaluation of 6-Methoxychromone Derivatives
Caption: A generalized workflow for the development of 6-methoxychromone derivatives.
VI. Conclusion and Future Directions
The diverse biological activities of 6-methoxychromone derivatives underscore their significant therapeutic potential. From combating cancer and inflammation to protecting neurons and fighting microbes, this versatile scaffold offers a rich platform for drug discovery. The structure-activity relationship studies, though still evolving, highlight the critical role of the 6-methoxy group and other substitutions in modulating potency and selectivity.
Future research should focus on several key areas:
-
Elucidation of Novel Mechanisms: While significant progress has been made, the precise molecular targets for many of these derivatives remain to be fully elucidated.
-
In Vivo Efficacy and Pharmacokinetics: The majority of studies to date have been conducted in vitro. Rigorous in vivo studies are essential to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds.
-
Combinatorial Chemistry and Library Synthesis: The generation of diverse libraries of 6-methoxychromone derivatives will facilitate the discovery of compounds with enhanced potency, selectivity, and drug-like properties.
-
Targeted Drug Delivery: The development of novel drug delivery systems could enhance the therapeutic index of these compounds by increasing their bioavailability and targeting them to specific tissues or cells.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 4. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one, an oroxylin A derivative, against memory impairment and sensorimotor gating deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (CAS 42059-79-0)
This guide offers a comprehensive technical overview of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development, providing insights into its synthesis, chemical properties, and potential applications, grounded in established scientific literature.
Introduction: The Chromone Scaffold in Medicinal Chemistry
Chromones, constituting a benzopyran-4-one core, are a significant class of oxygen-containing heterocyclic compounds.[1] They are widely distributed in the plant kingdom and form the structural basis for numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2][3] The chromone framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in molecules with diverse biological activities, making it a valuable starting point for the design and synthesis of novel therapeutic agents.[4][5][6]
The biological profile of chromone derivatives is heavily influenced by the nature, number, and position of substituents on the core ring system.[2] These derivatives have demonstrated a wide array of medicinal properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities.[1][2][3] The subject of this guide, this compound, is a derivative that combines the foundational chromone scaffold with a methoxy group at the 6-position and a reactive carbaldehyde (formyl) group at the 3-position. These features make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.
Physicochemical and Structural Properties
This compound is a solid, crystalline compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 42059-79-0 | [7][8][9] |
| Molecular Formula | C₁₁H₈O₄ | [7][9] |
| Molecular Weight | 204.18 g/mol | [7][9] |
| Appearance | White to yellow to orange powder/crystal | [10][11] |
| Melting Point | 162-166 °C | [9][11] |
| Topological Polar Surface Area | 52.6 Ų | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Structural Analysis
The core of the molecule is the benzopyran-4-one (chromone) ring system, which is nearly planar.[1] This planarity facilitates π–π stacking interactions in the solid state, contributing to crystal lattice stability.[1] The methoxy group at the 6-position is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, the molecule's reactivity and biological interactions. The aldehyde group at the 3-position is a key functional handle, enabling a variety of chemical transformations for the synthesis of diverse derivatives.
References
- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 42059-79-0 [chemicalbook.com]
- 9. 3-FORMYL-6-METHOXYCHROMONE | 42059-79-0 | INDOFINE Chemical Company [indofinechemical.com]
- 10. 3-Formyl-6-methoxychromone | 42059-79-0 | TCI AMERICA [tcichemicals.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Spectroscopic Guide to 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde: A Key Intermediate for Drug Discovery
Introduction
In the landscape of medicinal chemistry and materials science, chromone scaffolds are recognized as privileged structures due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a key derivative within this class, serving as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. Its unique electronic and structural features, stemming from the conjugated system incorporating a benzopyran-4-one core with methoxy and formyl substituents, make it a subject of significant interest.
This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for the unequivocal identification and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with mechanistic interpretations and field-proven protocols, ensuring both scientific rigor and practical applicability.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses the molecular formula C₁₁H₈O₄ and a molecular weight of 204.18 g/mol .[2]
Molecular Structure Diagram
The diagram below illustrates the structure of this compound with standardized numbering for spectroscopic assignment.
Caption: Molecular structure of this compound.
Note: Due to the complexity of rendering chemical structures directly in DOT language, a simplified placeholder is used. The numbering convention is critical for the NMR analysis that follows.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-4-oxochromene-3-carbaldehyde | [2] |
| CAS Number | 42059-79-0 | [2][3] |
| Molecular Formula | C₁₁H₈O₄ | [2] |
| Molecular Weight | 204.18 g/mol | [2] |
| Exact Mass | 204.04225873 Da | [2] |
| Appearance | Solid | (Inferred from similar compounds) |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound, electrospray ionization (ESI) is a common method, which typically yields the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-MS instrument, such as an ion trap or quadrupole time-of-flight (Q-TOF) analyzer.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (e.g., +4 kV for positive mode) to the ESI needle. Use nitrogen as the nebulizing and drying gas.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), isolate the precursor ion (m/z 205.05) and apply collision-induced dissociation (CID) with argon gas.
Data Interpretation
The high-resolution mass spectrum provides the exact mass, confirming the elemental composition. The primary observed ion is the protonated molecule [M+H]⁺ at m/z 205.0495 , consistent with the molecular formula C₁₁H₈O₄.[2] Fragmentation analysis (MS/MS) reveals key structural motifs.
| Observed m/z | Proposed Fragment | Interpretation |
| 205.05 | [C₁₁H₉O₄]⁺ | [M+H]⁺, Precursor Ion |
| 177.05 | [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde group is a common fragmentation pathway. |
| 175.04 | [M+H - 2H - CH₂]⁺ | A complex rearrangement, potentially involving the methoxy group. |
| 151.04 | [C₈H₇O₃]⁺ | Likely resulting from a retro-Diels-Alder (RDA) reaction of the pyranone ring, a characteristic fragmentation for chromones, followed by loss of CO. |
Fragmentation Pathway Diagram
Caption: Key fragmentation pathways for this compound in ESI-MS/MS.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation
The IR spectrum of this compound is characterized by strong absorptions corresponding to its multiple carbonyl and ether functionalities. The conjugation within the system influences the exact position of these bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080 | Aromatic C-H | Stretching |
| ~2850 | Aldehydic C-H (Fermi doublet) | Stretching |
| ~1720 | C=O (Aldehyde) | Stretching |
| ~1670 | C=O (γ-pyrone) | Stretching |
| ~1610, 1580 | C=C | Aromatic & Pyran Ring Stretching |
| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretching |
| ~1030 | C-O-C (Aryl Ether) | Symmetric Stretching |
Causality: The γ-pyrone carbonyl (C4=O) absorbs at a lower frequency (~1670 cm⁻¹) compared to a typical ketone due to conjugation with the benzene ring and the pyran oxygen. The aldehyde carbonyl (C11=O) appears at a higher frequency (~1720 cm⁻¹) as it is less influenced by the ring system. This clear separation is a key diagnostic feature. The presence of two distinct C=O stretching bands is a strong indicator of the compound's structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete characterization.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for chromone derivatives due to good solubility.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer acquisition time are required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
¹H NMR Data Interpretation
The ¹H NMR spectrum is highly diagnostic, with each proton appearing in a distinct region. The chemical shifts and coupling constants confirm the substitution pattern.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-11 (CHO) | ~10.10 | Singlet (s) | 1H | - |
| H-2 | ~8.95 | Singlet (s) | 1H | - |
| H-5 | ~8.37 | Doublet (d) | 1H | J = 2.4 Hz |
| H-7 | ~8.18 | Doublet of doublets (dd) | 1H | J = 8.8, 2.4 Hz |
| H-8 | ~7.60 | Doublet (d) | 1H | J = 8.8 Hz |
| -OCH₃ | ~3.90 | Singlet (s) | 3H | - |
Note: Data are predictive and based on literature values for analogous structures like 6-iodo-4-oxo-4H-chromene-3-carbaldehyde.[6] The exact shifts may vary slightly based on solvent and experimental conditions.
Expertise: The downfield shift of the H-2 proton (~8.95 ppm) is characteristic of its position on a double bond adjacent to both the pyran oxygen and the electron-withdrawing C4-carbonyl group. The aromatic protons exhibit a clear splitting pattern: H-5 is a doublet due to meta-coupling with H-7, while H-8 is a doublet from ortho-coupling with H-7. H-7 itself appears as a doublet of doublets, confirming this arrangement.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the presence of 11 unique carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-11 (CHO) | ~189 |
| C-4 (C=O) | ~175 |
| C-2 | ~158 |
| C-6 | ~156 |
| C-8a | ~150 |
| C-7 | ~125 |
| C-4a | ~124 |
| C-5 | ~122 |
| C-3 | ~119 |
| C-8 | ~105 |
| -OCH₃ | ~56 |
Trustworthiness: The chemical shifts are self-validating. The two carbonyl carbons (C4 and C11) are the most downfield signals. The oxygen-substituted aromatic carbon (C6) and the pyran carbons (C2, C8a) are also significantly downfield. The methoxy carbon appears in the expected aliphatic region around 56 ppm. This complete and consistent assignment provides high confidence in the structural confirmation.
Synthetic Pathway Overview
Understanding the synthesis provides context for potential impurities and validates the starting materials. A common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction .
Reaction Protocol
-
Vilsmeier Reagent Formation: Phosphoryl chloride (POCl₃) is added dropwise to a cooled solution of N,N-dimethylformamide (DMF) with stirring to form the electrophilic Vilsmeier reagent.
-
Formylation: A solution of the starting material, 2'-hydroxy-5'-methoxyacetophenone, in DMF is added to the Vilsmeier reagent.
-
Cyclization & Hydrolysis: The mixture is heated, during which formylation and subsequent intramolecular cyclization occur. The reaction is then quenched by pouring it onto crushed ice, which hydrolyzes the intermediate iminium salt to yield the final aldehyde product.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol. A similar procedure has been successfully used for related chromone derivatives.[1][7]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation patterns like the retro-Diels-Alder reaction. IR spectroscopy clearly identifies the key functional groups, notably the distinct aldehyde and γ-pyrone carbonyls. Finally, ¹H and ¹³C NMR provide a complete and unambiguous map of the proton and carbon framework, solidifying the structural assignment. This comprehensive spectroscopic guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this valuable compound in drug discovery and chemical synthesis.
References
- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 42059-79-0 [chemicalbook.com]
- 4. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of 3-Formylchromone Compounds: A Medicinal Chemistry Perspective
An In-Depth Technical Guide
Abstract
The chromone nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its diverse derivatives, 3-formylchromone (3-FC) stands out as a uniquely versatile building block. Its structure, featuring three electron-deficient carbons, makes it an exceptional starting material for a multitude of nucleophilic additions, leading to a vast library of derivatives.[2][3] This guide provides a comprehensive technical overview of the burgeoning therapeutic potential of 3-formylchromone and its analogues. We will delve into the core chemistry, explore key therapeutic applications with a focus on anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities, and detail the underlying mechanisms of action. This document is designed to serve as a foundational resource, synthesizing current research to illuminate the causality behind experimental designs and to provide actionable protocols for advancing drug discovery efforts in this promising chemical space.
The 3-Formylchromone Scaffold: A Chemist's Gateway to Bioactivity
The 3-formylchromone molecule is characterized by a benzopyran-4-one core with a highly reactive aldehyde (formyl) group at the C-3 position. This reactivity is the cornerstone of its utility in medicinal chemistry.
Synthesis and Chemical Reactivity
The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of substituted 2-hydroxyacetophenones using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5] The resulting 3-formylchromone is a stable, crystalline solid that serves as a precursor for a wide array of derivatives.
The key to its versatility lies in its electronic structure. The molecule possesses three highly electrophilic sites: the carbonyl carbon of the pyrone ring (C-4), the C-2 position, and the carbon of the formyl group (-CHO).[2][7] This allows for a diverse range of chemical transformations, including:
-
Condensation Reactions: The formyl group readily reacts with primary amines to form Schiff bases, a class of compounds that themselves exhibit significant biological activity.[8][9][10]
-
Nucleophilic Additions: It serves as a substrate for various nucleophiles, enabling the synthesis of complex heterocyclic systems.[3][11]
-
Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, further expanding the chemical diversity.[6]
Caption: General workflow for the Vilsmeier-Haack synthesis of 3-formylchromone.
Anticancer Potential: Targeting Malignancy on Multiple Fronts
3-Formylchromone derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma, leukemia, lung adenocarcinoma, and prostate cancer.[12][13][14] Their efficacy stems from the ability to interfere with multiple, critical cellular pathways.
Mechanism of Action: STAT3 Signaling Inhibition
One of the most significant anticancer mechanisms of 3-formylchromone itself is the downregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[14] STAT3 is a transcription factor that, when aberrantly activated, promotes tumor progression and metastasis.[14]
Key Mechanistic Insights:
-
Inhibition of Phosphorylation: 3-FC has been shown to downregulate the constitutive phosphorylation of STAT3 at Tyr705 in hepatocellular carcinoma (HCC) cells.[14]
-
Upstream Kinase Suppression: This effect is mediated by the suppression of non-receptor tyrosine kinases JAK1 and JAK2, which are responsible for phosphorylating STAT3.[14]
-
Nuclear Translocation Blockade: By preventing phosphorylation, 3-FC inhibits the translocation of STAT3 from the cytoplasm to the nucleus, thereby reducing its ability to bind DNA and activate the transcription of target genes involved in proliferation and survival.[14]
-
SHP-2 Upregulation: The mechanism is further linked to the elevation of SHP-2 (Src homology region 2 domain-containing phosphatase-2) expression, a phosphatase that negatively regulates STAT3 activation.[14]
Caption: 3-Formylchromone inhibits the STAT3 signaling pathway in cancer cells.[14]
Mechanism of Action: Topoisomerase IIα Inhibition and Apoptosis Induction
Certain derivatives of 3-formylchromone act as potent catalytic inhibitors of human DNA topoisomerase IIα (hTopo-IIα), an essential enzyme for DNA replication and cell division.[13] By inhibiting this enzyme, these compounds prevent the decatenation and relaxation of DNA, leading to cell cycle arrest and apoptosis.[13]
Other chromone derivatives isolated from natural sources have been shown to induce apoptosis in human colon carcinoma (HT-29) cells through the intrinsic mitochondrial pathway.[15] This involves:
-
Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.
-
Caspase Activation: Increased expression of cleaved caspase-3, the primary executioner caspase, which orchestrates the dismantling of the cell.[15]
Summary of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of various 3-formylchromone derivatives against several human cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |
| Phosphinoyl-functionalized 3-aminomethylene chromanones | Human promyelocytic leukemia (HL-60) | Modest Activity | [12] |
| α-Aminophosphonates | Human Prostate Cancer (DU 145) | 3.11 µM (for compound 6e) | [13] |
| α-Aminophosphonates | Breast Cancer (MCF-7) | 2.97 µM (for compound 6e) | [13] |
| 3-Formylchromone Hydrazones | Human promyelocytic leukemia (HL-60) | Appreciable Cytotoxicity | [16] |
| Epiremisporine H (Chromone Derivative) | Human Colon Carcinoma (HT-29) | 21.17 ± 4.89 μM | [15] |
| Epiremisporine H (Chromone Derivative) | Non-small Lung Cancer (A549) | 31.43 ± 3.01 μM | [15] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with a loss of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., DU 145, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test 3-formylchromone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 3-Formylchromone and its derivatives have demonstrated significant anti-inflammatory properties through various in vitro and in vivo models.[17]
Mechanism of Action: Enzyme Inhibition and Cytokine Suppression
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key pro-inflammatory enzymes and signaling pathways.
-
Enzyme Inhibition: Certain derivatives are effective inhibitors of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis, and xanthine oxidase, an enzyme that generates reactive oxygen species.[17]
-
Cytokine and NO Suppression: Natural chromones can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated macrophages.[18]
-
NF-κB Pathway: The suppression of cytokines is linked to the inhibition of the transcriptional activity of NF-κB, a master regulator of the inflammatory response.[18] Some chromones may also exert their effects in part through the activation of the glucocorticoid receptor.[18]
Neuroprotective Potential
Emerging evidence suggests that chromone derivatives, including those derived from the 3-formyl scaffold, possess neuroprotective properties, making them attractive candidates for treating neurodegenerative diseases like Alzheimer's disease (AD).[19][20]
Mechanism of Action: Combating Neuroinflammation and Mitochondrial Dysfunction
The neuroprotective effects appear to be multifaceted:
-
Suppression of Neuroinflammation: As with their general anti-inflammatory effects, these compounds can reduce inflammatory responses in the brain, a key pathological feature of AD.[19]
-
Improved Mitochondrial Function: Studies in animal models of AD have shown that treatment with chromone derivatives can reverse the decline in the activity of crucial mitochondrial enzymes, such as citrate synthase, succinate dehydrogenase, and cytochrome c-oxidase, thereby improving cellular energy production in hippocampal tissue.[19]
-
Enzyme Inhibition: Chromone derivatives are also known for their ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are important targets in the treatment of depression and AD, respectively.[19][20]
Antimicrobial and Antifungal Activity
The versatility of the 3-formylchromone scaffold extends to combating microbial and fungal infections.
-
Antibacterial Action: Various derivatives have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli.[5]
-
Antifungal Action: Chromone-3-carbonitriles, derived from 3-formylchromone, have demonstrated potent antifungal activity against multiple Candida species, including the drug-resistant Candida auris.[21][22] The mechanism involves not only direct fungicidal effects but also the inhibition of biofilm formation and hyphal growth, which are critical virulence factors for Candida.[21][22]
Conclusion and Future Directions
3-Formylchromone is more than just a chemical intermediate; it is a privileged scaffold that provides access to a vast and diverse chemical space with profound therapeutic potential. The research synthesized in this guide demonstrates its promise across oncology, immunology, neurology, and infectious diseases. The ease of its synthesis and the high reactivity of the formyl group allow for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics.
Future work should focus on optimizing the lead compounds identified for each therapeutic area to improve potency, selectivity, and pharmacokinetic profiles. Advanced in vivo studies and preclinical trials are necessary to translate the compelling in vitro data into clinical applications. The continued exploration of the 3-formylchromone scaffold is a highly promising endeavor for drug discovery professionals seeking to develop novel treatments for some of the most challenging human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 4. sciforum.net [sciforum.net]
- 5. asianpubs.org [asianpubs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis Characterization and Antimicrobial Activities of Schiff bases of 3-Formyl chromones - ProQuest [proquest.com]
- 9. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Multifaceted Mechanisms of Action of Chromone-Based Compounds
Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery
The chromone, or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound featuring a benzo-γ-pyrone skeleton.[1] This core structure is a fundamental component of a vast array of naturally occurring compounds, most notably flavonoids, and is widely distributed in the plant and fungal kingdoms.[2][3][4] In medicinal chemistry, the chromone ring system is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][5][6] This inherent versatility has driven extensive research, revealing that both natural and synthetic chromone derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][3][4][7][8]
This guide provides an in-depth exploration of the core mechanisms through which chromone-based compounds exert their biological effects. We will dissect their interactions with key molecular targets, delineate their influence on critical signaling pathways, and provide insight into the experimental methodologies used to validate these actions. The focus is not merely on what these compounds do, but on the causal biochemical and cellular events that underpin their therapeutic potential.
Part 1: Enzyme Inhibition - The Primary Modality of Chromone Action
A predominant mechanism by which chromones function is through the direct inhibition of various enzymes critical to disease pathophysiology. The rigid chromone scaffold serves as an excellent anchor for positioning functional groups into the active or allosteric sites of enzymes.
Kinase Inhibition: A Cornerstone of Anticancer Activity
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9] Chromone derivatives have emerged as potent inhibitors of several key kinases.
1.1.1 Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[9][10] Chromone-based compounds, such as the well-known inhibitor LY294002, have been instrumental in elucidating this pathway. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the PI3K enzyme.
-
Mechanism: The morpholine oxygen of LY294002, a synthetic chromone derivative, forms a critical hydrogen bond with the backbone amide of Valine in the kinase hinge region, a common interaction pattern for kinase inhibitors.[1] This blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby halting the downstream activation of AKT and mTOR and ultimately suppressing cancer cell growth.[10] Some novel chromone derivatives have been designed as allosteric inhibitors, offering a different modality of action.[11]
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. JOP20220247A1 - Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification. - Google Patents [patents.google.com]
Historical Foundations: The Genesis of Chromone Synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of 6-Methoxychromone
For researchers, medicinal chemists, and professionals in drug development, the chromone scaffold represents a "privileged structure," a framework capable of binding to a diverse range of biological targets.[1][2] Its derivatives are ubiquitous in nature and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Among these, 6-methoxychromone serves as a vital synthetic intermediate and a key structural motif in various biologically active compounds. This guide provides a comprehensive exploration of the historical development and core synthetic methodologies for 6-methoxychromone, grounded in mechanistic principles and practical, field-proven protocols.
The journey to synthesizing specific chromone derivatives like 6-methoxychromone began with the development of general methods for constructing the parent benzopyranone ring system in the late 19th and early 20th centuries. These classical reactions, born from the foundational work of chemists like Stanisław Kostanecki, remain cornerstones of heterocyclic chemistry.
The primary classical strategies for chromone synthesis invariably start from ortho-hydroxyaryl ketones.[3] These foundational methods include:
-
The Kostanecki-Robinson Reaction: Involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its corresponding sodium salt, followed by cyclization.[4][5]
-
The Baker-Venkataraman Rearrangement: A two-step process involving the conversion of an o-hydroxyacetophenone to a β-diketone, which then undergoes acid-catalyzed cyclization.[1][3][6]
-
The Simonis Reaction: A direct condensation of a phenol with a β-ketoester, typically using a strong dehydrating agent like phosphorus pentoxide.[3][7]
These pioneering methods laid the essential groundwork for the targeted synthesis of substituted chromones, where the choice of the starting phenol or acetophenone dictates the final substitution pattern on the benzene ring.
Core Synthetic Strategies for 6-Methoxychromone
The synthesis of 6-methoxychromone leverages these classical transformations, primarily starting from commercially available 2'-hydroxy-5'-methoxyacetophenone. Below, we detail the most authoritative and reproducible synthetic routes.
Route A: The Kostanecki-Robinson Reaction
This is one of the most direct and historically significant methods for preparing 2-methyl-6-methoxychromone, which can be a precursor or analogue of interest. The reaction acylates the phenolic hydroxyl group, followed by an intramolecular condensation and dehydration to form the pyrone ring.[4][8]
Causality Behind Experimental Choices: The use of acetic anhydride and sodium acetate is classic. The anhydride serves as the acylating agent, while the acetate acts as the base to facilitate the initial O-acylation and the subsequent intramolecular condensation. The high temperature is necessary to drive the cyclization and dehydration steps to completion.
Experimental Protocol: Synthesis of 2-Methyl-6-methoxychromone via Kostanecki-Robinson Reaction
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2'-hydroxy-5'-methoxyacetophenone (1.0 eq.), anhydrous sodium acetate (2.5 eq.), and acetic anhydride (5.0 eq.).
-
Heating: Heat the reaction mixture in an oil bath at 180-190 °C for 8-10 hours.[9] The mixture will become a thick, dark paste.
-
Hydrolysis: Allow the mixture to cool to approximately 100 °C and then carefully pour it over crushed ice with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.
-
Isolation: The resulting solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol or aqueous ethanol, to yield pure 2-methyl-6-methoxychromone.
Caption: Workflow for the Kostanecki-Robinson synthesis of 2-methyl-6-methoxychromone.
Route B: Baker-Venkataraman Rearrangement and Cyclization
This two-step approach offers a milder alternative to the one-pot Kostanecki-Robinson reaction and is highly effective for synthesizing chromones that are unsubstituted at the 2-position. The key is the formation of a 1,3-diketone intermediate, which readily cyclizes in the presence of acid.[1][6]
Causality Behind Experimental Choices: The first step requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the phenolic hydroxyl group, facilitating its reaction with an acylating agent (e.g., ethyl formate) to form the diketone intermediate. The subsequent step uses a strong acid catalyst (like H₂SO₄ or HCl) to promote an intramolecular nucleophilic attack of the phenolic oxygen onto one of the ketone carbonyls, followed by dehydration to yield the stable aromatic chromone ring.
Experimental Protocol: Synthesis of 6-Methoxychromone
Step 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
Reactant Preparation: To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq.) in dry toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.).
-
Reaction: Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enaminone intermediate is often used directly in the next step without further purification.
Step 2: Cyclization to 6-Methoxychromone
-
Reaction Setup: Dissolve the crude enaminone from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.
-
Heating: Heat the mixture to reflux for 1-2 hours.
-
Workup: Cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to afford pure 6-methoxychromone.
Caption: Two-stage synthesis of 6-methoxychromone via the Baker-Venkataraman pathway.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the desired substitution at the 2-position, required scale, and available reagents.
| Parameter | Kostanecki-Robinson Route | Baker-Venkataraman Route |
| Starting Material | 2'-Hydroxy-5'-methoxyacetophenone | 2'-Hydroxy-5'-methoxyacetophenone |
| Key Reagents | Acetic Anhydride, Sodium Acetate | Strong Base (NaH), Acylating Agent, Acid Catalyst |
| Product | 2-Methyl-6-methoxychromone | 6-Methoxychromone (unsubstituted C2) |
| Number of Steps | 1 (One-pot) | 2 |
| Reaction Conditions | Harsh (180-190 °C)[9] | Milder (Reflux in common solvents) |
| Overall Yield | ~75%[9] | Generally high-yielding |
| Advantages | Single operational step. | Milder conditions; allows for C2-unsubstituted product. |
| Disadvantages | High temperature; limited to C2-alkyl/aryl products. | Two distinct reaction and workup steps required. |
Modern Advancements in Chromone Synthesis
While the classical methods are robust, modern organic synthesis has introduced more efficient and versatile alternatives. These often provide higher yields under milder conditions.[1]
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for both Kostanecki-Robinson and acid-catalyzed cyclization reactions.[1]
-
Alternative Catalysts: Polyphosphoric acid (PPA), para-toluene sulfonic acid (PTSA), and triflic anhydride have been successfully employed as powerful catalysts for the cyclization step, often at lower temperatures than traditional methods.[1]
-
Palladium-Catalyzed Reactions: Modern cross-coupling strategies, such as the palladium-catalyzed coupling of o-hydroxyaryl iodides with alkynes in the presence of carbon monoxide, can lead directly to the chromone core in situ.[6]
Conclusion
The synthesis of 6-methoxychromone is deeply rooted in the foundational principles of heterocyclic chemistry established over a century ago. The Kostanecki-Robinson and Baker-Venkataraman pathways remain the most reliable and instructive methods for accessing this important scaffold. These classical routes provide a self-validating system of chemical logic, where the selection of a specifically substituted starting material like 2'-hydroxy-5'-methoxyacetophenone directly yields the desired 6-methoxy substitution pattern. As drug discovery continues to rely on privileged scaffolds like chromones, a thorough understanding of these core synthetic strategies—from their historical discovery to their modern adaptations—is indispensable for the practicing chemist.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. ijmrset.com [ijmrset.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to In Silico Docking Studies of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Executive Summary
The chromone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative, 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, providing a comprehensive technical walkthrough of its evaluation using in silico molecular docking.[3] Molecular docking is a powerful computational method that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), thereby illuminating potential mechanisms of action and guiding rational drug design.[4][5] This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protocol design, from target selection and molecular preparation to the nuanced interpretation of docking results. We will explore the causality behind each experimental choice, ensuring a robust and reproducible computational workflow.
Introduction: The Scientific Rationale
The Chromone Scaffold: A Foundation of Pharmacological Significance
Chromones, or benzopyran-4-ones, are heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. Their rigid, planar structure provides an ideal framework for interacting with biological targets. This scaffold is associated with a wide array of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities, making its derivatives prime candidates for drug discovery programs.[2][6]
Focus Molecule: this compound
The subject of this guide, this compound, is a specific chromone derivative.[3] Its structure is characterized by a methoxy group at the 6-position, which can influence electronic properties and solubility, and a reactive carbaldehyde group at the 3-position, which can serve as a key interaction point or a site for further synthetic modification.[7] Understanding how these specific functional groups mediate interactions with protein targets is fundamental to elucidating its therapeutic potential.
The Power of In Silico Docking in Drug Discovery
Structure-based drug design (SBDD) hinges on our ability to understand and predict the interaction between a drug molecule and its protein target at an atomic level.[4] Molecular docking is a cornerstone of SBDD, serving two primary objectives: predicting the binding conformation of a ligand within a receptor's active site and estimating the strength of this interaction (binding affinity).[4][8] By simulating these interactions computationally, we can rapidly screen virtual libraries, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships, significantly accelerating the preclinical drug discovery pipeline.[5][9]
Pre-Docking Phase: Foundational Preparation for a Validated Study
The success of any docking experiment is critically dependent on the meticulous preparation of both the ligand and the receptor. Garbage in, garbage out is the immutable law of computational chemistry; therefore, this phase cannot be overlooked.
Strategic Target Selection
While no specific protein targets for this compound have been definitively established in the literature, the broad activities of the chromone class provide a logical starting point. Chromone derivatives have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), cholinesterases, and DNA gyrase.[1][10][11]
For the purpose of this guide, we will select Cyclooxygenase-2 (COX-2) as a representative target. The rationale is twofold: first, the well-documented anti-inflammatory properties of many chromones suggest COX-2 is a plausible target[2]; second, numerous high-resolution crystal structures of COX-2 are available in the Protein Data Bank (PDB), providing a high-quality receptor for our study.
Ligand Preparation: The "Key"
The ligand must be converted from a 2D representation to a geometrically optimized 3D structure with correct charges, as these factors directly impact the scoring function's ability to calculate binding energy.[4][12]
Step-by-Step Ligand Preparation Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from a database like PubChem (CID 688879).[3]
-
Convert to 3D: The 2D structure is converted into a 3D conformation.
-
Add Hydrogens: Hydrogen atoms, which are often omitted in 2D representations, are added, ensuring the correct protonation states at physiological pH (typically ~7.4).
-
Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This process relieves steric clashes and settles the molecule into a low-energy, stable conformation.[13]
-
Assign Partial Charges: Partial atomic charges are calculated. For small organic molecules, Gasteiger charges are a common and effective choice.[14] This step is crucial as electrostatic interactions are a major component of binding affinity.[9]
-
Define Rotatable Bonds: The software automatically detects rotatable bonds. Allowing for ligand flexibility during docking is essential for accurately exploring possible binding conformations.[14]
-
Save in Final Format: The prepared ligand is saved in a docking-compatible format, such as .pdbqt for AutoDock.
Caption: Workflow for preparing the small molecule ligand.
Receptor Preparation: The "Lock"
Raw PDB files are not suitable for direct use in docking.[12] They contain experimental artifacts and lack information required by docking algorithms. The goal is to produce a clean, chemically correct model of the protein's binding site.[13][15]
Step-by-Step Receptor Preparation Protocol:
-
Select and Download PDB File: A high-resolution crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is downloaded from the Protein Data Bank.
-
Remove Non-Essential Molecules: All crystallographic water molecules, co-solvents, and co-crystallized ligands are typically removed. The rationale is that their positions may not be relevant when binding a new ligand. However, experienced modelers may retain specific water molecules known to mediate key hydrogen bonds in the active site.[15][16]
-
Separate Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select only the chain of interest (e.g., Chain A).[15]
-
Repair Missing Residues/Atoms: Check for and model any missing side chains or loops in the protein structure, as gaps can create an inaccurate representation of the binding pocket.[13][16]
-
Add Hydrogens: Add hydrogen atoms, including polar hydrogens, which are essential for defining hydrogen bond donors and acceptors.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[15]
-
Save in Final Format: The prepared receptor is saved in the appropriate format (e.g., .pdbqt).
Caption: Workflow for preparing the macromolecular receptor.
The Molecular Docking Protocol
With the ligand and receptor prepared, the docking simulation can be configured and executed. This process involves defining the search space and running the docking algorithm to generate and score potential binding poses.[8]
Defining the Binding Site: Grid Generation
Instead of searching the entire protein surface, the docking algorithm is focused on a specific region of interest—the binding site. This is accomplished by defining a 3D grid box that encompasses the active site cavity. The dimensions and center of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to ensure efficient sampling.[12] For a known target like COX-2, the grid is typically centered on the location of the co-crystallized inhibitor from the PDB file.
The Docking Algorithm
Different docking programs use various search algorithms to explore the conformational space of the ligand within the grid box.[9] A widely used and well-validated example is the Lamarckian Genetic Algorithm (LGA) implemented in AutoDock.[8] The LGA combines a genetic algorithm for global searching with a local search method for energy minimization, efficiently exploring possible binding modes to find the most favorable ones.
Step-by-Step Docking Execution
-
Load Prepared Molecules: The prepared receptor and ligand files are loaded into the docking software.
-
Define Grid Box: The grid box is defined by setting its center coordinates and dimensions in x, y, and z.
-
Configure Docking Parameters: Set the parameters for the search algorithm. For the LGA, this includes the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs (e.g., 50-100) increases the likelihood of finding the true lowest-energy binding mode.
-
Launch Docking Job: The simulation is executed. The software systematically places the ligand in the grid box, evaluates the energy of each pose using a scoring function, and ranks the results.[5]
-
Output Results: The output is typically a file containing multiple binding poses (e.g., 10-20), ranked by their predicted binding affinity.
Caption: The core workflow of a molecular docking simulation.
Post-Docking Analysis: From Data to Insight
Generating docking poses is only half the battle; interpreting the results is what yields scientific insight. This involves a combination of quantitative evaluation and qualitative visual inspection.[17][18]
The Scoring Function and Binding Affinity
The primary quantitative output is the docking score, typically expressed as binding affinity in kcal/mol. This value estimates the free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[17] When comparing different poses of the same ligand or different ligands, the one with the lowest binding energy is predicted to be the most stable and potent.[19]
Binding Pose and Interaction Analysis
Quantitative scores alone are insufficient. A low-energy pose might be an artifact if the underlying molecular interactions are not chemically sensible. Therefore, visual inspection is a mandatory validation step.[17][20]
Key Interactions to Analyze:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., -OH, -NH) and an acceptor (e.g., C=O, N). Identifying H-bonds with key active site residues is a strong indicator of a valid binding mode.
-
Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand within hydrophobic pockets of the receptor is a major driving force for binding.
-
π-π Stacking: Favorable interactions between aromatic rings on the ligand and receptor (e.g., with Phenylalanine, Tyrosine, Tryptophan residues).
-
Ionic Interactions: Electrostatic attraction between charged groups on the ligand and receptor.
Software like Discovery Studio or PyMOL can be used to visualize these interactions in 3D and 2D.[20][21] The most credible binding pose is one that has a favorable docking score and exhibits well-defined, plausible interactions with functionally important residues in the active site.[17]
Caption: Logical workflow for the analysis of docking results.
Data Synthesis: Tabulating the Findings
Summarizing the results in a clear, structured table is essential for comparison and reporting.
| Pose | Binding Affinity (kcal/mol) | Hydrogen Bonds (Residues) | Key Hydrophobic/π-π Interacting Residues |
| 1 | -9.2 | TYR385, SER530 | LEU352, VAL523, ALA527, PHE518 |
| 2 | -8.8 | ARG120 | VAL349, LEU352, LEU531 |
| 3 | -8.5 | SER530 | ALA527, PHE518, TRP387 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This guide has outlined a rigorous, step-by-step methodology for conducting an in silico molecular docking study of this compound against the COX-2 enzyme. By following a validated protocol for ligand and receptor preparation and performing a thorough analysis of the results, we can generate a credible hypothesis for the compound's binding mode and affinity.
The findings from molecular docking are predictive and serve as a powerful starting point. The logical next steps in a computational drug discovery project would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and account for protein flexibility.[4]
-
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.
-
In Vitro Validation: Ultimately, the computational predictions must be validated through experimental biological assays, such as enzyme inhibition assays, to confirm the activity and determine key metrics like IC₅₀ values.
By integrating robust in silico techniques with experimental validation, we can efficiently navigate the complex path of modern drug discovery.
References
- 1. A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 21. m.youtube.com [m.youtube.com]
Unveiling the Molecular Targets of 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, a distinct member of this family, has emerged as a compound of significant interest for its potential in oncology. This technical guide provides an in-depth exploration of the putative molecular targets of this compound in cancer cells. While direct, experimentally validated targets remain to be definitively elucidated, this document synthesizes current knowledge on the anticancer mechanisms of structurally related chromone derivatives to propose high-probability candidate targets. Furthermore, we present a comprehensive suite of detailed, step-by-step experimental protocols for the identification and validation of these potential molecular interactions. This guide is intended to serve as a foundational resource for researchers seeking to unravel the precise mechanism of action of this compound and accelerate its development as a potential therapeutic agent.
Introduction: The Therapeutic Promise of the Chromene Scaffold
Chromene derivatives are a significant class of heterocyclic compounds that are ubiquitously found in natural products and have been extensively explored in synthetic medicinal chemistry.[1] The inherent structural features of the chromene nucleus confer upon it the ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] In the realm of oncology, numerous chromene-based compounds have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2]
This compound (Figure 1) is a specific derivative that combines the core chromone structure with a methoxy group at the 6-position and a reactive carbaldehyde moiety at the 3-position. These functional groups are anticipated to play a crucial role in its biological activity and potential for covalent or non-covalent interactions with cellular macromolecules.
Figure 1. Chemical structure of this compound.
This guide will delve into the probable molecular targets of this compound, drawing inferences from the established activities of analogous structures, and provide the experimental frameworks necessary to validate these hypotheses.
Hypothesized Molecular Targets and Signaling Pathways
Based on the established anticancer activities of various chromene derivatives, we hypothesize that this compound may exert its effects through one or more of the following key cellular targets and pathways.
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Several chromene derivatives have been identified as potent kinase inhibitors.
-
Src Family Kinases (SFKs): Overexpression and hyperactivity of SFKs are frequently observed in various cancers and are associated with tumor progression, metastasis, and angiogenesis.[4] Certain 4-aryl-4H-chromene derivatives have been reported to effectively inhibit Src kinase.[2] It is plausible that this compound could also interact with the ATP-binding pocket of Src or other SFK members, thereby disrupting their downstream signaling cascades.[4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[3][5] The EGFR signaling network is a well-established target for cancer therapy.[6][7] Given that some chromene analogs have shown inhibitory activity against EGFR, this receptor represents a viable potential target for this compound.[1]
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Derivatization of 6-Methoxy-3-formylchromone: A Guide to Synthesizing Bioactive Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 6-Methoxy-3-formylchromone is a particularly valuable synthetic intermediate, offering multiple reactive sites for chemical modification. The aldehyde function at the C-3 position is a versatile handle for constructing diverse molecular architectures through various condensation reactions. This application note provides detailed, validated protocols for two key derivatization strategies: the synthesis of Schiff bases via condensation with primary amines and the formation of α,β-unsaturated systems through Knoevenagel condensation with active methylene compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Core Principles of Derivatizing 6-Methoxy-3-formylchromone
6-Methoxy-3-formylchromone possesses three primary electrophilic centers: the C-2 and C-4 positions of the pyrone ring and the carbon of the C-3 formyl group.[3] For the derivatization strategies discussed herein, the formyl group is the intended site of reaction due to its high electrophilicity and accessibility to nucleophiles.
-
The Role of the Formyl Group: This aldehyde is the primary gateway for derivatization, readily undergoing nucleophilic addition. Its reactivity is central to forming C-N bonds (Schiff bases) and C-C bonds (Knoevenagel adducts).
-
The Influence of the Methoxy Group: The electron-donating methoxy group at the C-6 position can influence the overall electron density of the aromatic ring system, which may subtly modulate the reactivity of the chromone core.[1]
-
Reaction Control: The choice of solvent, catalyst, and temperature is critical. These parameters dictate reaction kinetics, selectivity, and yield, and can even determine the final product structure by preventing or promoting secondary reactions like the opening of the pyrone ring.[3]
Protocol I: Synthesis of Schiff Base Derivatives via Condensation
The formation of a Schiff base (or imine) is a robust and straightforward method to introduce nitrogen-containing functionalities. This reaction involves the condensation of the formyl group of the chromone with a primary amine. The resulting C=N double bond is a key structural motif in many biologically active molecules and can serve as a precursor for metal complexation or reduction to secondary amines.[4][5][6]
Mechanistic Rationale
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the formyl group.
-
Dehydration: An acid catalyst facilitates the protonation of the hydroxyl group on the intermediate carbinolamine, turning it into a good leaving group (water). Subsequent elimination of water yields the stable imine product.
Experimental Workflow: Synthesis of a Representative Schiff Base
Caption: Workflow for the synthesis of Schiff base derivatives.
Detailed Step-by-Step Protocol
Materials:
-
6-Methoxy-3-formylchromone
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, filtration equipment, and TLC plates.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-methoxy-3-formylchromone (e.g., 204 mg, 1.0 mmol) in absolute ethanol (15 mL).
-
To this stirring solution, add the primary amine (e.g., aniline, 93 mg, 1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture. The acetic acid catalyzes the condensation reaction.[4]
-
Heat the mixture to reflux and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol to obtain the pure Schiff base derivative.
-
Dry the final product under vacuum and characterize by ¹H NMR, IR, and mass spectrometry. A key indicator of success in the IR spectrum is the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch around 1603-1655 cm⁻¹.[4]
Quantitative Data Summary
| Primary Amine | Product Name | Typical Yield (%) | Melting Point (°C) |
| Aniline | 3-[(phenylimino)methyl]-6-methoxychromen-4-one | 85-92 | ~160-162 |
| p-Toluidine | 3-[(p-tolylimino)methyl]-6-methoxychromen-4-one | 88-95 | ~175-177 |
| p-Anisidine | 3-[(p-methoxyphenylimino)methyl]-6-methoxychromen-4-one | 86-93 | ~181-183 |
Protocol II: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an "active methylene compound" (a CH₂ group flanked by two electron-withdrawing groups).[7][8] This protocol provides an efficient and environmentally benign method for synthesizing chromone-based α,β-unsaturated systems, which are of significant interest in drug discovery.
Mechanistic Rationale
The reaction is typically base-catalyzed. The catalyst deprotonates the active methylene compound, generating a highly nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic formyl carbon. The resulting intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated product. Modern protocols often utilize green media like Polyethylene Glycol (PEG) and microwave irradiation to accelerate the reaction, sometimes even without a catalyst.
Experimental Workflow: Microwave-Assisted Knoevenagel Condensation
Caption: Workflow for microwave-assisted Knoevenagel condensation.
Detailed Step-by-Step Protocol
Materials:
-
6-Methoxy-3-formylchromone
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Polyethylene glycol 400 (PEG-400)
-
Ethanol
-
Microwave synthesis reactor, beakers, filtration equipment.
Procedure:
-
In a microwave-safe reaction vessel, place 6-methoxy-3-formylchromone (e.g., 204 mg, 1.0 mmol) and the active methylene compound (e.g., malononitrile, 73 mg, 1.1 mmol).
-
Add PEG-400 (3-5 mL) to the vessel and swirl to mix the reactants. PEG-400 serves as an efficient and recyclable green reaction medium.
-
Place the vessel in the microwave reactor and irradiate for 2-5 minutes at a suitable power (e.g., 300 W) to maintain a temperature of 100-110°C. Monitor the reaction by TLC.
-
Upon completion, carefully remove the vessel and allow it to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (25 mL). The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove the PEG-400.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified product and confirm its structure and purity via spectroscopic analysis.
Quantitative Data Summary
| Active Methylene Compound | Reaction Time (Microwave) | Typical Yield (%) | Key Benefit |
| Malononitrile | 2-4 min | 90-96 | High reactivity, excellent yield |
| Ethyl Cyanoacetate | 3-5 min | 88-94 | Versatile ester functionality for further modification |
| Barbituric Acid | 4-6 min | 85-92 | Introduces a pharmacologically relevant heterocycle |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: 3-Formylchromone and its derivatives should be handled as potentially bioactive compounds. Avoid inhalation of dust and skin contact.
-
Solvents: Handle organic solvents like ethanol with care, away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. scienceworldjournal.org [scienceworldjournal.org]
- 5. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Utility of Schiff Bases from 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde
Introduction: The Chromone Scaffold in Medicinal Chemistry
The 4-oxo-4H-chromene (chromone) framework is a privileged heterocyclic system frequently encountered in natural products and synthetic molecules of significant biological importance. Chromone derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties.[1] The functionalization of the chromone core at the 3-position with a carbaldehyde group provides a versatile synthetic handle for the construction of more complex molecular architectures. Specifically, 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde serves as a valuable precursor for the synthesis of Schiff bases (imines), a class of compounds renowned for their diverse biological activities and applications in coordination chemistry.[2]
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[2] The resulting azomethine group (-C=N-) is a key pharmacophore that contributes to the biological activity of these molecules.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Schiff bases using this compound, including detailed protocols, mechanistic insights, and potential applications of the resulting compounds.
Synthesis of the Precursor: this compound
The synthesis of the title aldehyde is efficiently achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a suitable precursor. In this case, the readily available 2'-hydroxy-5'-methoxyacetophenone is the starting material.
Causality of Experimental Choices:
-
Vilsmeier-Haack Reagent: The combination of DMF and POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[5] This reagent is particularly effective for activated aromatic systems like phenols.
-
Starting Material: 2'-Hydroxy-5'-methoxyacetophenone is an ideal substrate due to the electron-donating effects of both the hydroxyl and methoxy groups, which activate the aromatic ring towards electrophilic substitution. The reaction proceeds through the formation of an intermediate that cyclizes to form the chromone ring system.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cautiously add phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents). Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) in DMF dropwise while maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, slowly raise the temperature and heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a crystalline solid.
Schiff Base Synthesis: General Principles and Protocols
The synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine. This reaction is typically acid-catalyzed and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.[2]
Reaction Mechanism Workflow
Caption: Mechanism of Schiff Base Formation.
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely used procedure for Schiff base synthesis.
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst to facilitate the dehydration step.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, DMF).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.
-
Mixing: In a microwave-safe vessel, mix this compound (1 equivalent) and the primary amine (1 equivalent) in a minimal amount of a polar solvent like ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid or a natural acid like a few drops of lemon juice.[4]
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes).
-
Work-up: After cooling, the product often crystallizes directly from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity using various spectroscopic and analytical techniques.
| Technique | Key Observables |
| Melting Point | A sharp melting point range indicates the purity of the compound. |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. |
| ¹H NMR (ppm) | A characteristic singlet in the region of δ 8.0-9.0 ppm for the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons of the chromone and the amine moiety. A singlet around δ 3.8-4.0 ppm for the methoxy (-OCH₃) protons. |
| ¹³C NMR (ppm) | A signal in the range of δ 150-165 ppm for the azomethine carbon (-CH=N-). Signals for the carbon atoms of the chromone ring and the amine residue. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base, confirming its formation. |
Applications in Drug Development
Schiff bases derived from chromone scaffolds are of significant interest in drug development due to their wide spectrum of biological activities.
Antimicrobial Activity
Many chromone-based Schiff bases have demonstrated potent antibacterial and antifungal activities. The imine linkage is often crucial for their antimicrobial action, potentially by interfering with microbial cell wall synthesis or other vital cellular processes.[6]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for Antimicrobial Activity Screening.
Table of Representative Antimicrobial Activity Data (Hypothetical)
| Compound | Amine Moiety | Test Organism | MIC (µg/mL) |
| SB-1 | Aniline | Staphylococcus aureus | 62.5 |
| SB-1 | Aniline | Escherichia coli | 125 |
| SB-2 | p-Toluidine | Staphylococcus aureus | 31.25 |
| SB-2 | p-Toluidine | Escherichia coli | 62.5 |
| SB-3 | 4-Chloroaniline | Candida albicans | 62.5 |
Note: The above data is hypothetical and serves as an example of how to present antimicrobial screening results. Actual MIC values would need to be determined experimentally.
Other Potential Applications
-
Anticancer Activity: The planar chromone ring system can intercalate with DNA, and the Schiff base moiety can interact with various cellular targets, leading to cytotoxic effects against cancer cell lines.
-
Antioxidant Properties: The phenolic nature of the chromone scaffold can contribute to radical scavenging activity.
-
Coordination Chemistry: The nitrogen and oxygen atoms in the Schiff base ligands can coordinate with metal ions to form stable metal complexes, which may exhibit enhanced biological activities or catalytic properties.
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound provides a facile and efficient route to a library of compounds with significant potential in drug discovery and development. The protocols outlined in this application note offer both conventional and green synthetic approaches, allowing for flexibility in experimental design. The diverse biological activities associated with this class of compounds warrant further investigation and optimization of their structures to develop novel therapeutic agents. The exploration of their metal complexes also opens up new avenues for the development of catalysts and materials with unique properties.
References
- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: The Versatility of 6-Methoxychromone Derivatives in Modern Medicinal Chemistry
Foreword: The Chromone Core and the Significance of the 6-Methoxy Moiety
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that are capable of binding to multiple, diverse biological targets. The chromone (4H-1-benzopyran-4-one) ring system is a quintessential example of such a scaffold. Found widely in nature, particularly in flavonoids, chromone and its derivatives are recognized for their low toxicity and a vast spectrum of pharmacological activities.[1][2]
This guide focuses specifically on 6-methoxychromone derivatives . The introduction of a methoxy (-OCH₃) group at the C-6 position of the chromone core is not a trivial modification. This electron-donating group can significantly alter the molecule's electron density distribution, lipophilicity, and hydrogen-bonding capacity.[3] These alterations profoundly influence the derivative's pharmacokinetic profile and its interaction with biological targets, often enhancing potency and selectivity. This document provides an in-depth exploration of the key therapeutic applications of these derivatives, complete with mechanistic insights and validated experimental protocols for their evaluation.
Section 1: Anticancer Applications
The development of targeted and effective anticancer agents remains a paramount challenge. 6-Methoxychromone derivatives have emerged as a promising class of compounds that exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA intercalation.[3][4]
Mechanism of Action: DNA Intercalation and Apoptosis Induction
Certain 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones, which feature the core 6-methoxychromone-like structure, have demonstrated potent anticancer activity.[4] These planar heterocyclic systems can insert themselves between the base pairs of DNA, a process known as intercalation. This action disrupts DNA replication and transcription, ultimately triggering programmed cell death.
Furthermore, these compounds can induce apoptosis by activating the caspase signaling cascade. For example, treatment of lung cancer cells (H460) with 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one leads to the cleavage of Poly(ADP-ribose) Polymerase (PARP) and the activation of caspase-3 and caspase-8, key executioners of apoptosis.[4] This dual mechanism of DNA intercalation and apoptosis induction makes these derivatives particularly effective.
Caption: Apoptotic pathway induced by a 6-methoxychromone derivative.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of a compound's cytotoxic effect on a cancer cell line, such as HeLa or H460, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] The assay measures the metabolic activity of cells, which correlates with cell viability.
Rationale: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
6-methoxychromone derivative stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell line (e.g., H460 lung carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-methoxychromone derivative in complete medium. Concentrations may range from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "medium only" blank control.
-
Carefully remove the old medium from the wells and add 100 µL of the respective drug dilutions or controls.
-
Incubate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a multi-well plate reader. Use a reference wavelength of 630 nm if desired.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration to determine the GI₅₀/IC₅₀ value (the concentration that causes 50% growth inhibition).
-
Section 2: Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases. 6-Methoxychromone derivatives, particularly 6-methoxyflavone, have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[6][7]
Mechanism of Action: Inhibition of iNOS and Pro-inflammatory Cytokines
The primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a key inflammatory mediator.[6] In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS) in macrophages, the activation of transcription factors like NF-κB and MAPK pathways leads to the expression of iNOS and other pro-inflammatory proteins like COX-2. 6-methoxyflavone has been shown to suppress the expression of iNOS, thereby reducing NO production.[7] This is achieved by inhibiting the upstream NF-κB and MAPK signaling pathways.[8][9]
Caption: Inhibition of LPS-induced inflammatory pathways by 6-methoxyflavone.
Quantitative Data: Inhibitory Concentration (IC₅₀) Values
The potency of anti-inflammatory compounds is typically quantified by their IC₅₀ value, the concentration required to inhibit 50% of a specific biological process.
| Compound | Target Cell Line | Stimulus | Measured Effect | IC₅₀ Value | Reference |
| 6-Methoxyflavone | Rat Mesangial Cells | LPS | NO Production | 192 nM | [6][7] |
| 6-Hydroxyflavone | Rat Mesangial Cells | LPS | NO Production | ~2.0 µM | [6][7] |
| 4',6'-Dihydroxyflavone | Rat Mesangial Cells | LPS | NO Production | ~2.0 µM | [6] |
This table clearly demonstrates the superior potency of the 6-methoxy derivative compared to its hydroxylated counterparts in this specific assay.
Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This protocol measures the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant as an indicator of NO production by LPS-stimulated macrophages (e.g., RAW 264.7).
Rationale: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Materials:
-
RAW 264.7 macrophage cell line
-
6-methoxychromone derivative stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Prepare dilutions of the 6-methoxychromone derivative in medium. Remove the old medium and add 100 µL of the diluted compounds to the cells. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Prepare a nitrite standard curve (0-100 µM) using the NaNO₂ standard.
-
Transfer 50 µL of cell culture supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Section 3: Antimicrobial Applications
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chromone derivatives, including those with a 6-methoxy group, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[10][11]
Mechanism of Action and Spectrum of Activity
While the exact mechanisms can vary, many chromone-based antimicrobials are thought to disrupt microbial cell membranes or inhibit essential enzymes.[12] For example, some chalcones derived from 3-formyl-6-methoxychromone show good activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] Furthermore, certain chromone-3-carbonitrile derivatives exhibit potent antifungal activity against multiple Candida species, including fluconazole-resistant strains.[13]
Protocol: Antibacterial Susceptibility Testing via Agar Diffusion Method
This is a classic, reliable method for qualitatively screening the antibacterial activity of chemical compounds.[10]
Rationale: The compound diffuses from a disc or well into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the point of application. The diameter of this zone is proportional to the compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 7. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Synthesis of Substituted Chromene-3-carbaldehydes
Introduction: The Strategic Importance of Chromene-3-carbaldehydes and the Imperative for Green Synthesis
Substituted chromene-3-carbaldehydes represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their core structure is a privileged scaffold, forming the backbone of numerous molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1]. The aldehyde functional group at the C-3 position is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations for the development of complex molecular architectures and diverse compound libraries for drug discovery.
Traditionally, the synthesis of these valuable intermediates has often relied on methods that employ hazardous reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges. The principles of green chemistry—which advocate for the reduction of waste, use of safer solvents and catalysts, and improved energy efficiency—are not merely an ethical consideration but a scientific and economic necessity.[2] Adopting green synthetic routes leads to safer laboratory practices, reduced environmental impact, and often, more efficient and cost-effective chemical processes.
This guide provides an in-depth exploration of modern, green-by-design methodologies for the synthesis of substituted chromene-3-carbaldehydes. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative literature and emphasizing reproducibility and sustainability.
Part I: Foundational Green Strategies for Constructing the Chromene Scaffold
The synthesis of the chromene core is the foundational step. Several green strategies have proven highly effective, primarily by enhancing reaction efficiency, minimizing waste through atom economy, and replacing hazardous materials.
Multi-Component Reactions (MCRs): The Atom Economy Cornerstone
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is inherently green as it minimizes intermediate isolation steps, thereby reducing solvent usage, purification efforts, and waste generation.[3][4] While many MCRs for chromenes lead to 2-amino-4H-chromene derivatives, the underlying principles of catalyst and solvent choice are directly applicable.
-
Expertise & Experience: The key to a successful MCR is the judicious selection of a catalyst that can facilitate multiple mechanistic steps in sequence. For chromene synthesis, this often involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. Catalysts like the readily available and biodegradable Rochelle salt (potassium sodium tartrate) have been shown to be highly effective in aqueous media.[1][5][6]
Alternative Energy Sources: Accelerating Reactions Sustainably
Conventional refluxing requires significant energy input and often prolonged reaction times. Microwave (MW) irradiation and ultrasound have emerged as powerful tools to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles.[2][7]
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, targeting polar molecules directly. This can lead to reaction times being reduced from hours to mere minutes.[8][9][10] This technique is particularly effective for solvent-free reactions or reactions using high-boiling, polar green solvents like ethanol or water.
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions.[11][12][13] Sonochemistry is highly efficient for heterogeneous reactions, improving the efficacy of solid-supported catalysts.[14]
Green Catalysis: The Engine of Sustainable Synthesis
The catalyst is the heart of a green chemical process. The ideal green catalyst is non-toxic, efficient in small quantities, recyclable, and derived from renewable sources if possible.
-
Biocatalysts: Enzymes and whole-cell systems, such as Baker's yeast, offer unparalleled selectivity under mild, aqueous conditions.[2][15] They represent the pinnacle of green catalysis, being completely biodegradable and operating at ambient temperature and neutral pH.
-
Nanocatalysts: Nanoparticles, particularly magnetic nanoparticles (e.g., SiO₂/Fe₃O₄), offer the advantage of high surface area-to-volume ratio, leading to high catalytic activity.[16][17] Their magnetic nature allows for extremely simple recovery and reuse by applying an external magnetic field, a significant advantage over traditional filtration methods.
-
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, often referred to as "designer solvents." They have negligible vapor pressure, reducing air pollution. Certain ILs can also act as catalysts, facilitating reactions in a dual solvent-catalyst role.[3][18] Their reusability is a key green attribute.[3]
Part II: A Core Green Protocol for Substituted 2H-Chromene-3-carbaldehydes
The most direct and atom-economical route to the target 2H-chromene-3-carbaldehyde scaffold is the tandem oxa-Michael-Aldol condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde (e.g., acrolein or cinnamaldehyde).[19] This reaction can be readily adapted to green principles.
Reaction Principle: Organocatalyzed Tandem Oxa-Michael-Aldol Condensation
This reaction is a cascade process elegantly catalyzed by a simple secondary amine, such as pyrrolidine or L-proline. The mechanism avoids the need for harsh metal catalysts or strong bases.
Causality Behind Experimental Choices:
-
Catalyst: A secondary amine (like pyrrolidine) acts as the catalyst. It first forms an enamine with the α,β-unsaturated aldehyde, which activates it for the subsequent steps. L-proline, a naturally occurring amino acid, is an excellent and enantioselective green alternative.
-
Solvent: While DMSO has been traditionally used[19], greener solvents like ethanol or even solvent-free conditions under mechanochemical mixing (ball milling) can be employed. Ethanol is a bio-based, low-toxicity solvent that is highly effective for this transformation.
-
Temperature: The reaction proceeds efficiently at room temperature, eliminating the need for heating and reducing energy consumption.
Visualizing the Workflow
Below is a generalized workflow for the green synthesis of chromene-3-carbaldehydes.
Caption: General workflow for L-proline catalyzed synthesis.
Detailed Experimental Protocol
Protocol 1: L-Proline Catalyzed Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde in Ethanol
This protocol details the synthesis using cinnamaldehyde as the α,β-unsaturated aldehyde, catalyzed by the green organocatalyst L-proline in ethanol.
Materials:
-
Salicylaldehyde (1.0 mmol, 122.1 mg)
-
Cinnamaldehyde (1.0 mmol, 132.2 mg)
-
L-proline (0.1 mmol, 11.5 mg)
-
Ethanol (5 mL)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Silica gel (for chromatography)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reactant Setup: To a 25 mL round-bottom flask, add salicylaldehyde (1.0 mmol) and cinnamaldehyde (1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature (25°C).
-
Monitoring: Monitor the progress of the reaction by TLC (using a 3:1 hexane/ethyl acetate eluent). The starting materials will gradually be replaced by a new, higher-running spot corresponding to the product. The reaction is typically complete within 10-12 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 2-phenyl-2H-chromene-3-carbaldehyde.
Trustworthiness (Self-Validation):
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Expected Outcome: This procedure typically yields the desired product in good to excellent yields (often >85%). The ¹H NMR spectrum should clearly show a singlet for the aldehyde proton around δ 9.5-10.5 ppm and a characteristic singlet for the H-4 proton of the chromene ring.
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes and compares various green methodologies for the synthesis of chromene derivatives, highlighting the advantages of each approach.
| Method | Catalyst | Solvent | Energy Source | Typical Time | Typical Yield (%) | Key Advantages | Reference(s) |
| Ultrasound | Orange Extract | Solvent-free | Ultrasound | 30 min | 92 | Natural catalyst, rapid, solventless | [11] |
| Ultrasound | Rochelle Salt | Ethanol | Ultrasound | 15-20 min | >90 | Inexpensive catalyst, rapid, green solvent | [6] |
| Microwave | FeCl₃ | DMF | Microwave | 15 min | >90 | Rapid, high yield | [19] |
| Microwave | None | Solvent-free | Microwave | 3-5 min | 55-84 | Extremely rapid, no catalyst/solvent | [9] |
| MCR | Rochelle Salt | Water/Ethanol | Reflux | 2-4 h | 80-95 | Biodegradable catalyst, green solvent | [1][5] |
| MCR | L-Proline | Ethanol | Stirring (RT) | 10-12 h | >85 | Bio-based catalyst, mild conditions | [19] |
| Biocatalysis | Baker's Yeast | Ethanol | Stirring (RT) | 30 h | 80-93 | Fully biodegradable, mild conditions | [2] |
| Mechanochem | Na₂CO₃ | Solvent-free | Ball Mill | 5-10 min | >99 | Extremely rapid, high yield, solventless | [2] |
Visualizing the Reaction Mechanism
The L-proline catalyzed synthesis of 2-phenyl-2H-chromene-3-carbaldehyde from salicylaldehyde and cinnamaldehyde proceeds through a well-established cascade mechanism.
Caption: Organocatalytic cascade mechanism.
Conclusion and Future Outlook
The adoption of green chemistry principles is paramount for the sustainable development of valuable chemical entities like substituted chromene-3-carbaldehydes. Methodologies employing multi-component reactions, alternative energy sources like microwave and ultrasound, and benign catalysts (bio-, nano-, and organocatalysts) in green solvents offer significant advantages over traditional synthetic routes. They provide pathways that are not only environmentally responsible but also highly efficient, rapid, and often higher yielding. The organocatalyzed tandem oxa-Michael-Aldol reaction stands out as a particularly elegant and green approach for the direct synthesis of the target carbaldehydes. As the field advances, we anticipate the increased use of flow chemistry and mechanochemistry to further enhance the safety, efficiency, and scalability of these important transformations, solidifying the role of green chemistry in modern drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. troindia.in [troindia.in]
- 7. Microwave-assisted synthesis of chromenes: biological and chemical importance. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of chromene derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]
- 9. jmest.org [jmest.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. Ultrasonic Assisted Synthesis of Chromenes Catalyzed by Sodium Carbonate in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Biocatalytic one-pot three-component synthesis of 4H-chromene derivatives in non-aqueous medium | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde as a Versatile Precursor for Flavonoid Synthesis
Abstract
Flavonoids represent a class of naturally occurring polyphenolic compounds renowned for their extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug discovery programs. This guide details the utility of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, also known as 6-methoxy-3-formylchromone, as a pivotal and versatile building block for the construction of diverse flavonoid scaffolds. We provide a comprehensive overview of its synthesis via the Vilsmeier-Haack reaction and present detailed, field-proven protocols for its subsequent conversion into functionalized flavones. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking robust and efficient pathways to novel flavonoid derivatives.
Introduction: The Strategic Importance of 3-Formylchromones
The chromone (4H-chromen-4-one) core is the foundational skeleton of many flavonoids.[1] Among the various substituted chromones, 3-formylchromones are exceptionally valuable intermediates. The presence of three distinct electrophilic centers—the C2 and C4 positions of the pyrone ring and the C3-aldehyde carbon—endows this molecule with remarkable reactivity, allowing it to serve as a Michael acceptor, a diene, or a dienophile in various synthetic transformations.[3][4][5]
The synthesis of 3-formylchromones is most efficiently achieved through the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich aromatic systems.[6][7][8] This method provides a direct and high-yielding route to the title compound, this compound, from readily available starting materials. This application note will first detail the synthesis of this key building block and then explore its application in a multi-step synthesis of a target flavonoid, illustrating its strategic importance in modern organic synthesis.
Synthesis of the Core Building Block: this compound
The Vilsmeier-Haack reaction involves the formylation of an active aromatic ring using a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6][9] The reaction proceeds through the in-situ formation of an electrophilic chloroiminium ion, the "Vilsmeier reagent," which is then attacked by the electron-rich aromatic substrate.[9][10] For the synthesis of 6-methoxy-3-formylchromone, the process involves the reaction of a substituted 2-hydroxyacetophenone with the Vilsmeier reagent, which drives both formylation and subsequent cyclization to form the chromone ring in a single pot.
Caption: Vilsmeier-Haack workflow for synthesizing the key building block.
Protocol 2.1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[1][11]
Materials:
-
2-Hydroxy-5-methoxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer.
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (e.g., 4 equivalents). Cool the flask to 0-5°C using an ice bath.
-
Slowly add POCl₃ (e.g., 2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, then heat to 45-55°C for 1-2 hours. The solution should become a pale yellow, viscous liquid or solid complex.
-
Addition of Acetophenone: Dissolve 2-hydroxy-5-methoxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the acetophenone solution to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 50-60°C.
-
Continue stirring at 55-60°C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice (e.g., 300g per 10 mmol of starting material) with vigorous stirring.
-
A solid precipitate will form. Continue stirring for several hours until all the ice has melted and the hydrolysis is complete.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure this compound as a crystalline solid.
Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₄ | [12] |
| Molecular Weight | 204.18 g/mol | [12] |
| Appearance | Crystalline solid | General Knowledge |
| CAS Number | 42059-79-0 | [12][13] |
Application: Multi-step Synthesis of Flavones
With the 6-methoxy-3-formylchromone building block in hand, the path to flavonoid synthesis is open. A common and effective strategy involves a two-step sequence: (1) condensation with a substituted acetophenone to form a chalcone-like intermediate, followed by (2) an oxidative intramolecular cyclization to yield the final flavone.[14][15]
Caption: General workflow for synthesizing flavones from the building block.
Protocol 3.1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (our 3-formylchromone) and a ketone (a substituted acetophenone) to form an α,β-unsaturated ketone, which in this context is a chalcone-like precursor.
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the 6-methoxy-3-formylchromone (1 equivalent) and the chosen substituted acetophenone (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the aqueous KOH solution dropwise to the stirred mixture. A color change and the formation of a precipitate are typically observed.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing cold water and ice.
-
Acidify the solution by slowly adding dilute HCl until the pH is acidic (pH ~2-3). This will precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3.2: Oxidative Cyclization to the Flavone Skeleton
The final step involves the intramolecular cyclization of the chalcone intermediate to form the flavone's pyrone ring. A widely used and efficient method employs iodine as a catalyst in dimethyl sulfoxide (DMSO), which acts as both the solvent and the oxidant.[14][15]
Caption: Final cyclization step to form the target flavone.
Materials:
-
Chalcone intermediate from Protocol 3.1
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 10-20%)
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in DMSO.
-
Add a catalytic amount of iodine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to 100-120°C and stir for 2-6 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water. A solid precipitate of the crude flavone will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a cold aqueous solution of sodium thiosulfate to remove any residual iodine. Finally, wash again with water.
-
Dry the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Versatility and Further Applications
The synthetic utility of 6-methoxy-3-formylchromone is not limited to the pathway described above. Its reactive aldehyde group and electron-deficient pyrone ring make it a substrate for a wide array of transformations:
-
Reaction with Active Methylene Compounds: Condensation with compounds like malononitrile or ethyl cyanoacetate can lead to highly functionalized heterocyclic systems.[3]
-
Multicomponent Reactions (MCRs): 3-Formylchromones are excellent substrates in MCRs, enabling the rapid assembly of complex molecular architectures, such as functionalized 9-azabicyclo[3.3.1]nonane derivatives, in a single step.[16]
-
Reactions with Amines: Depending on the reaction conditions and the nature of the amine (primary or secondary), 3-formylchromones can yield a variety of products, including Schiff bases, enaminoketones, or even trigger a ring-opening of the chromone core.[4][5][17]
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and its diverse reactivity provide a robust platform for the construction of a wide range of flavonoids and other complex heterocyclic compounds. The protocols detailed in this guide offer reliable and scalable methods for researchers engaged in the synthesis of novel bioactive molecules, facilitating the exploration of new chemical space in drug discovery and development.
References
- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Flavonoid Derivatives as A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 42059-79-0 [chemicalbook.com]
- 14. US20040242907A1 - Methods of synthesizing flavonoids and chalcones - Google Patents [patents.google.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Developing Anticancer Agents from 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Chromone Scaffold
The chromone (4H-chromen-4-one) moiety is a privileged heterocyclic scaffold found in a plethora of naturally occurring compounds and synthetic analogues that exhibit a wide spectrum of biological activities.[1][2] In the realm of oncology, chromone derivatives have emerged as a focal point of intensive research due to their demonstrated efficacy against various cancer cell lines.[3][4] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression and survival.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, highly versatile chromone derivative, 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde , as a starting scaffold for the development of novel anticancer agents. We will delve into the synthetic protocols for this key intermediate, strategies for its chemical derivatization, and detailed methodologies for the biological evaluation of the resulting compounds. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems.
Part 1: Synthesis of the Core Scaffold: this compound
The introduction of a formyl group at the C-3 position of the chromone ring is a critical step, as this aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems, making it an ideal choice for the synthesis of our target scaffold.[5][6][7][8]
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][8] This electrophilic species then attacks the electron-rich chromone ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[8] The starting material for this synthesis is the readily available 2'-hydroxy-5'-methoxyacetophenone.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 6-methoxychromone from 2'-hydroxy-5'-methoxyacetophenone
-
To a solution of 2'-hydroxy-5'-methoxyacetophenone (10 mmol) in toluene (50 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (30 mmol).
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then subjected to cyclization by dissolving it in a mixture of ethanol (30 mL) and 10% aqueous HCl (10 mL).
-
Reflux this mixture for 4 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-methoxychromone.
Step 2: Vilsmeier-Haack Formylation to Yield this compound [9]
-
In a three-necked flask, place dry dimethylformamide (DMF) (15 mL).
-
Cool the flask to 0°C in an ice bath and slowly add phosphorus oxychloride (POCl₃) (40 mmol) with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
To this, add a solution of 6-methoxychromone (10 mmol) in DMF (10 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition, heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| 6-methoxychromone | C₁₀H₈O₃ | 176.17 g/mol | 80-85% |
| This compound | C₁₁H₈O₄ | 204.18 g/mol | 75-80% |
Part 2: Derivatization Strategies for Anticancer Drug Discovery
The aldehyde functionality at the C-3 position of the 6-methoxychromone scaffold is a gateway to a multitude of chemical transformations, allowing for the creation of a diverse library of compounds for anticancer screening.
A. Synthesis of Schiff Bases
Condensation of the aldehyde with various primary amines (anilines, aliphatic amines, etc.) yields Schiff bases (imines). This is a straightforward and high-yielding reaction that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
General Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the desired primary amine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.
B. Synthesis of Pyrazole Derivatives
Reaction with hydrazine and its derivatives leads to the formation of pyrazole-fused chromones, a class of compounds known for their potent anticancer activities.
General Protocol for Pyrazole Synthesis:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add hydrazine hydrate or a substituted hydrazine (1.2 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is collected by filtration, washed with ethanol, and recrystallized to afford the pure pyrazole derivative.
Part 3: Biological Evaluation of Synthesized Chromone Derivatives
A systematic biological evaluation is paramount to identify lead compounds with promising anticancer activity. The following are standard in vitro assays to assess the cytotoxic and apoptotic potential of the newly synthesized derivatives.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for MTT Assay: [11][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized chromone derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Annexin V is a cellular protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15][16] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol for Annexin V-FITC/PI Staining: [17][18]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the synthesized compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
C. Cell Cycle Analysis: Propidium Iodide (PI) Staining
Chromone derivatives have been reported to induce cell cycle arrest.[1] Flow cytometry with PI staining can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Protocol for Cell Cycle Analysis: [20][21]
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Visualizing Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized chromone derivatives.
Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
The data obtained from the biological evaluation of the synthesized library of chromone derivatives will be instrumental in establishing a structure-activity relationship (SAR).[2] Key structural features that contribute to the anticancer activity can be identified, such as the nature of the substituent on the Schiff base nitrogen or the type of heterocyclic ring fused to the chromone core.
Mechanistic studies have suggested that chromone derivatives can target various cellular components. Some have been shown to inhibit protein kinases, topoisomerases, and tubulin polymerization.[18] The combination of SAR data and further mechanistic studies will guide the rational design and optimization of more potent and selective anticancer agents based on the this compound scaffold.
References
- 1. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Annexin V-FITC Kit Protocol [hellobio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Topic: Analytical Methods for the Quantification of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides detailed application notes and validated protocols for the accurate quantification of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (CAS: 42059-79-0), a key chromone derivative often utilized as a precursor in the synthesis of pharmacologically active molecules.[1] Recognizing the need for robust and reliable analytical methods in research and drug development, this document outlines two primary methodologies: a high-specificity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a rapid, high-throughput UV-Vis Spectrophotometric method. Each protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[2][3] This guide explains the scientific rationale behind instrumental parameters and procedural steps, offering field-proven insights for immediate implementation.
Introduction and Scientific Context
This compound is a member of the chromone family, a class of heterocyclic compounds featuring a benzo-γ-pyrone skeleton.[1] Chromone scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities.[1] As a functionalized intermediate, the precise quantification of this carbaldehyde is critical for ensuring reaction stoichiometry, determining synthesis yield, and performing quality control on starting materials for drug discovery pipelines.
The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from starting materials, by-products, or degradants. The conjugated system of the chromone ring and the presence of the carbaldehyde group dictate the selection of appropriate analytical techniques. The chromone nucleus is an excellent chromophore, making UV-based detection methods highly suitable.[4][5][6]
This document presents two validated methods tailored for different laboratory needs:
-
HPLC-UV: A stability-indicating method ideal for quantifying the analyte in the presence of impurities or within complex matrices.
-
UV-Vis Spectrophotometry: A straightforward method for the rapid quantification of relatively pure samples.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This reverse-phase HPLC method provides high-resolution separation, enabling specific quantification of this compound.
-
Causality of Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. This approach ensures that compounds with a range of polarities can be eluted efficiently, providing sharp, symmetrical peaks while minimizing analysis time. The acidic modifier (formic acid) helps to protonate any residual silanols on the stationary phase and the analyte itself, leading to improved peak shape and consistent retention times.
-
Detection: The chromone ring system exhibits strong UV absorbance. Based on spectral data for similar chromone structures, a detection wavelength of 254 nm is chosen as it offers a robust signal for many aromatic and conjugated systems, providing a good balance of sensitivity and applicability if monitoring for multiple related species.[4][6]
-
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Formic Acid (≥98%).
-
Reference Standard: this compound (≥98% purity).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). This stock solution can be further diluted to prepare calibration standards.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected final concentration within the calibration range (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions & System Suitability: The operational parameters are summarized in the table below. Before sample analysis, the system must pass suitability tests to ensure performance.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Acid improves peak shape; ACN is a common organic modifier. |
| Gradient | 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (re-equilibration) | Ensures elution of analyte and any impurities with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection λ | 254 nm | Strong absorbance wavelength for the chromone core. |
| Run Time | 20 minutes | Includes separation and column re-equilibration. |
-
System Suitability Testing (SST):
-
Inject the 50 µg/mL standard solution six consecutive times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Method Validation Summary
This protocol must be validated according to ICH Q2(R2) guidelines to be considered trustworthy.[7][8] The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from interferences (degradants, impurities). | Ensures the signal is only from the analyte. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over 10-150 µg/mL. | Confirms a direct relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery (spike analysis at 3 levels). | Measures the closeness of results to the true value. |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6 at 100% concentration). | Assesses method consistency on the same day, same analyst. |
| Precision (Intermediate) | %RSD ≤ 2.0% (different day, different analyst). | Assesses method reproducibility under varied conditions. |
| Limit of Detection (LOD) | S/N ratio of 3:1 (typically < 1 µg/mL). | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 (typically < 5 µg/mL). | The lowest concentration that can be accurately quantified. |
Visualization of HPLC Workflow
Caption: HPLC-UV analysis workflow from preparation to final report.
Method 2: UV-Vis Spectrophotometry
Principle and Rationale
This method leverages the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid technique best suited for the analysis of pure or formulated samples where interfering substances are absent.
-
Causality of Choices:
-
Solvent: Spectroscopic grade methanol is chosen as the solvent. It is transparent in the UV region of interest and effectively solubilizes the chromone analyte.
-
Wavelength (λmax): The wavelength of maximum absorbance (λmax) is determined experimentally. Working at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. Based on literature for related chromones, the λmax is expected in the 250-320 nm range.[5][6]
-
Experimental Protocol: UV-Vis
Instrumentation and Materials:
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
Spectroscopic grade Methanol.
-
Reference Standard: this compound (≥98% purity).
Procedure:
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of the reference standard in methanol.
-
Scan the solution from 400 nm to 200 nm using methanol as the blank.
-
Identify the wavelength that corresponds to the highest absorbance peak (λmax).
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 100 µg/mL of the reference standard in methanol.
-
Perform serial dilutions to create a set of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Calibration Curve Generation:
-
Measure the absorbance of each calibration standard at the predetermined λmax, using methanol as the blank.
-
Plot a graph of Absorbance versus Concentration (µg/mL).
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the equation from the linear regression (y = mx + c), where y is the absorbance, m is the slope, and x is the concentration.
-
| Parameter | Recommended Value/Procedure |
| Solvent | Spectroscopic Grade Methanol |
| Wavelength | Experimentally determined λmax |
| Calibration Range | e.g., 2 - 20 µg/mL |
| Linearity (r²) | ≥ 0.999 |
| Cuvette Pathlength | 1 cm |
Method Validation Logic
The trustworthiness of any analytical method hinges on its validation. The following diagram illustrates the logical flow for validating an analytical procedure based on ICH guidelines, demonstrating that the protocol is a self-validating system.[2][9]
Caption: Logical flow of method validation performance characteristics.
Discussion on Alternative Methods: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identification and quantification. However, for this compound, its application requires careful consideration. The aldehyde functional group can be reactive and potentially susceptible to thermal degradation in the hot GC injection port.
-
Potential Approach: To enhance volatility and thermal stability, derivatization is recommended. The aldehyde can be converted to a more stable oxime or hydrazone derivative prior to injection.[10]
-
Advantages: GC-MS offers unparalleled specificity due to the unique mass fragmentation pattern of the analyte, making it suitable for quantification in highly complex matrices where chromatographic co-elution might be an issue with HPLC-UV.[11]
-
Recommendation: GC-MS should be considered a secondary or confirmatory method, particularly for impurity identification or trace-level analysis in challenging sample types.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Reaction of 6-Methoxy-3-Formylchromone with Active Methylene Compounds
Foreword: Unlocking Heterocyclic Diversity from a Privileged Scaffold
The chromone nucleus is a cornerstone in medicinal chemistry and synthetic organic chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Among the functionalized chromones, 3-formylchromones are exceptionally versatile building blocks. The parent molecule, 6-methoxy-3-formylchromone, possesses three key electrophilic sites: the formyl carbon, the C2 carbon, and the C4 carbonyl carbon of the γ-pyrone ring.[4][5] This electronic profile makes it a prime substrate for reactions with nucleophiles, particularly active methylene compounds.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep dive into the mechanistic underpinnings, strategic considerations, and detailed protocols for the reaction of 6-methoxy-3-formylchromone with various active methylene compounds. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, predictable outcomes in the synthesis of novel heterocyclic entities.
The Core Reaction: Knoevenagel Condensation of 3-Formylchromones
The primary transformation governing the reaction of 6-methoxy-3-formylchromone with active methylene compounds is the Knoevenagel condensation. This reaction involves the nucleophilic addition of a carbanion (generated from the active methylene compound) to the aldehyde carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[6]
Causality of the Mechanism: The "active" nature of the methylene compound is critical. It is flanked by two electron-withdrawing groups (Z), such as -CN, -COOR, or -COR, which increase the acidity of the methylene protons. This allows for easy deprotonation by a weak base (e.g., piperidine, pyridine) to form a resonance-stabilized enolate ion.[6] This enolate is a potent nucleophile that selectively attacks the highly electrophilic formyl carbon of the chromone. The use of a mild base is a strategic choice to prevent self-condensation of the aldehyde or unwanted side reactions with the chromone ring itself.[6]
Caption: General Mechanism of Knoevenagel Condensation
Reaction Pathways with Key Active Methylene Compounds
The versatility of 6-methoxy-3-formylchromone is demonstrated by its reactivity with a diverse array of active methylene partners. The choice of reagent dictates the structure of the final product and its potential for further transformation.
Malonic Acid Derivatives: The Workhorses of Condensation
This class of reagents reliably undergoes Knoevenagel condensation to produce substituted acrylonitriles and acrylates, which are themselves valuable synthons and biologically active molecules.[4][7]
-
Malononitrile: Reacts to form 2-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)malononitrile. The two cyano groups provide strong activation.[4][8]
-
Ethyl Cyanoacetate: Yields ethyl 2-cyano-3-(6-methoxy-4-oxo-4H-chromen-3-yl)acrylate.[4]
-
Diethyl Malonate: Forms diethyl 2-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)malonate.[4]
| Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Product Type | Reference |
| Malononitrile | Pyridine/Ethanol | 10 min | ~72% | Vinylidene Dinitrile | [4] |
| Ethyl Cyanoacetate | Piperidine/Ethanol | 30 min | ~85% | Cyanoacrylate | [9] |
| Diethyl Malonate | Pyridine | 8-12 hrs | 62-71% | Vinylidene Diester | [4] |
| Cyanoacetic Acid | Pyridine | 1-2 hrs | 56-74% | Acrylonitrile | [4][7] |
1,3-Dicarbonyl Compounds: Gateway to Complex Adducts
Reactions with 1,3-dicarbonyls can yield simple condensation products or more complex adducts, depending on the stoichiometry and reaction conditions.
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): In acetic anhydride with a mild base, the expected Knoevenagel adduct is formed.[4][10] However, in aqueous ethanol or pyridine, a 2:1 adduct (chromone:dimedone) can be generated through a subsequent Michael addition.[4][5] This demonstrates the importance of solvent and catalyst choice in directing the reaction pathway.
-
Barbituric Acid Derivatives: These heterocyclic compounds readily condense with 3-formylchromone in refluxing pyridine to yield potent biologically active molecules.[4][11]
Beyond Condensation: The Pyrone Ring-Opening Cascade
A defining feature of 3-formylchromone chemistry is the susceptibility of the γ-pyrone ring to nucleophilic attack, particularly at the C2 position.[4][12] Under basic conditions, the initial Knoevenagel product can serve as a Michael acceptor, or another nucleophile can attack the C2 carbon, initiating a ring-opening and recyclization cascade. This powerful strategy allows for the transformation of the chromone scaffold into entirely different heterocyclic systems, such as pyridones or benzophenones.[4][10][12]
Mechanistic Insight: The process is typically base-catalyzed. The initial step is the nucleophilic attack at C2, which breaks the C2-O bond and opens the pyrone ring. This generates a reactive intermediate that can undergo intramolecular cyclization and rearrangement to form a new, thermodynamically stable heterocyclic ring.[4]
Caption: Pyrone Ring Opening & Recyclization Cascade
Validated Experimental Protocols
The following protocols are designed to be robust and reproducible. All reagents should be of analytical grade and used as received unless otherwise noted.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is applicable for the reaction of 6-methoxy-3-formylchromone with malononitrile, ethyl cyanoacetate, and barbituric acid.
Materials & Reagents:
-
6-Methoxy-3-formylchromone
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (Piperidine or Pyridine)
-
Solvent (Anhydrous Ethanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 6-methoxy-3-formylchromone (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (3-4 drops) using a Pasteur pipette.
-
Reaction: Stir the reaction mixture at room temperature or reflux gently (as specified in Table 1) for the required duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, a solid precipitate usually forms. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove impurities.
-
Drying and Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure Knoevenagel adduct.
Trustworthiness Check: The formation of the α,β-unsaturated product can be confirmed by ¹H NMR spectroscopy, which will show a characteristic singlet for the newly formed vinylic proton. IR spectroscopy will show the disappearance of the aldehyde C-H stretch and the appearance of a C=C stretch.
Protocol 2: Microwave-Assisted Synthesis in a Green Medium
Microwave irradiation offers a significant acceleration of reaction rates and often leads to higher yields under environmentally benign conditions.[4]
Materials & Reagents:
-
6-Methoxy-3-formylchromone
-
Active methylene compound (e.g., dimedone)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Charging the Vial: Place 6-methoxy-3-formylchromone (1.0 eq) and the active methylene compound (1.1 eq) in a 10 mL microwave synthesis vial.
-
Solvent Addition: Add PEG-400 (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes. Note: This reaction often proceeds without a catalyst in PEG-400.
-
Work-up: After cooling to room temperature, add cold water (20 mL) to the reaction mixture. The product will precipitate out.
-
Isolation: Stir for 15 minutes, then collect the solid by vacuum filtration, wash with water, and dry. Recrystallize if needed.
Caption: Experimental Workflow for Knoevenagel Condensation
Conclusion and Outlook
The reaction between 6-methoxy-3-formylchromone and active methylene compounds is a robust and highly modular method for the synthesis of a wide range of functionalized chromones and other complex heterocycles. By carefully selecting the active methylene partner, catalyst, and reaction conditions, chemists can direct the reaction towards simple Knoevenagel condensation or initiate a sophisticated ring-opening/recyclization cascade. The products of these reactions are of significant interest in drug discovery, serving as scaffolds for the development of new therapeutic agents. Future work in this area will likely focus on developing asymmetric catalytic systems, expanding the scope of nucleophiles, and further leveraging green chemistry principles to enhance the sustainability of these powerful synthetic transformations.
References
- 1. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
Application Notes & Protocols: Strategic Functionalization of the Aldehyde Group in 3-Formylchromones
Abstract: 3-Formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a highly versatile scaffold in synthetic and medicinal chemistry. Its structure features three electrophilic centers: the C2 and C4 positions of the pyrone ring and the C3-formyl group, making it a valuable precursor for a diverse array of heterocyclic compounds.[1][2][3][4] This guide provides an in-depth exploration of the strategic functionalization of the aldehyde group in 3-formylchromones, offering detailed protocols and mechanistic insights for researchers in drug discovery and materials science. We will delve into key transformations including Knoevenagel condensations, Wittig reactions, Schiff base formations, and various multicomponent reactions that leverage the reactivity of this pivotal aldehyde moiety.
Introduction: The Synthetic Versatility of 3-Formylchromones
The chromone skeleton is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The introduction of a formyl group at the C3 position provides a reactive handle for extensive molecular elaboration. The aldehyde group can readily participate in condensation, olefination, and imine-forming reactions, serving as a gateway to novel chromone derivatives with tailored properties. Furthermore, the reactivity of the aldehyde can be finely tuned in concert with the electrophilic nature of the pyrone ring, enabling complex cascade and multicomponent reactions for the rapid construction of molecular complexity.[7][8][9][10][11]
This document will systematically detail the primary methods for functionalizing the 3-formyl group, providing both the theoretical underpinnings and practical, step-by-step protocols.
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds by reacting a carbonyl group with an active methylene compound.[12][13] In the context of 3-formylchromone, this reaction is exceptionally useful for synthesizing 3-vinylchromones, which are themselves valuable intermediates and biologically active molecules.[1][14]
Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[12][13] The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or malonic acid derivatives) to generate a stabilized carbanion. This nucleophile then attacks the electrophilic carbon of the 3-formyl group. The subsequent intermediate undergoes dehydration to yield the α,β-unsaturated product. The choice of base is critical; a strong base could lead to undesired self-condensation of the aldehyde or attack on the chromone ring.[12]
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 2.1: Synthesis of (E)-3-(2-cyano-2-ethoxycarbonylvinyl)-4H-chromen-4-one
This protocol describes the condensation of 3-formylchromone with ethyl cyanoacetate.
Materials:
-
3-Formylchromone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 3-formylchromone (e.g., 1.74 g, 10 mmol) in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add ethyl cyanoacetate (e.g., 1.24 g, 11 mmol).
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 7:3 Hexane/Ethyl Acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or isopropanol to obtain the pure (E)-3-(2-cyano-2-ethoxycarbonylvinyl)-4H-chromen-4-one as a crystalline solid.
| Reactant | Molar Eq. | Typical Yield | Ref. |
| Malononitrile | 1.1 | 85-95% | [1] |
| Ethyl Cyanoacetate | 1.1 | 80-90% | [1] |
| Diethyl Malonate | 1.1 | 70-85% | [1] |
| Barbituric Acid | 1.0 | >90% | [1] |
Wittig Reaction: Olefination to Form Substituted Alkenes
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[15][16] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability and, often, stereoselectivity.[17] This reaction is particularly useful for introducing a variety of substituted vinyl groups at the C3 position of the chromone core.
Causality and Mechanistic Insight: The reaction begins with the preparation of the Wittig reagent by deprotonating a phosphonium salt with a strong base.[16] The resulting ylide acts as a nucleophile, attacking the aldehyde carbon. This leads to the formation of a zwitterionic intermediate called a betaine, which rapidly cyclizes to form a four-membered oxaphosphetane ring.[16][17] The driving force of the reaction is the collapse of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides (containing electron-withdrawing groups) typically yield (E)-alkenes, while non-stabilized ylides (alkyl substituents) favor (Z)-alkenes.[15][17]
Diagram: Wittig Reaction Workflow
Caption: General workflow for a Wittig reaction.
Protocol 3.1: Synthesis of 3-Styrylchromone
This protocol details the synthesis of 3-styrylchromone using benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or n-Butyllithium (n-BuLi)
-
3-Formylchromone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[18]
-
Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Ylide Preparation:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (e.g., 4.08 g, 10.5 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (e.g., 0.44 g of 60% dispersion, 11 mmol) portion-wise. (Caution: Hydrogen gas is evolved. )
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve 3-formylchromone (e.g., 1.74 g, 10 mmol) in anhydrous THF (20 mL) in a separate flask.
-
Cool the ylide solution back to 0 °C and add the 3-formylchromone solution dropwise via syringe over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide (TPPO). Purify by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to separate the product from TPPO.
-
Schiff Base Formation: A Gateway to Novel Ligands and Bioactive Molecules
The reaction of the 3-formyl group with primary amines provides a straightforward route to Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities and are used as ligands in coordination chemistry.[5][19][20][21][22]
Causality and Mechanistic Insight: The reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by acid- or base-catalyzed dehydration to yield the final imine product. The reaction is typically reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation. The solvent can play a crucial role; for instance, reactions with primary aromatic amines in isopropanol have been shown to yield 4-chromanone derivatives through a subsequent nucleophilic attack and ring-opening mechanism, rather than the expected Schiff base.[23]
Protocol 4.1: General Synthesis of 3-Formylchromone Schiff Bases
Materials:
-
3-Formylchromone (1.0 eq)
-
Primary amine (e.g., aniline, substituted aniline, amino acid ester) (1.0 eq)
-
Absolute Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve 3-formylchromone (e.g., 0.87 g, 5 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add the primary amine (5 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture at reflux for 1-3 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated Schiff base by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
| Amine Type | Product | Potential Applications | Ref. |
| Aromatic Amines | N-Aryl Imines | Antimicrobial, Anticancer Agents | [5] |
| Aminoquinolines | Heterocyclic Imines | Metal Complex Ligands | [21] |
| Amino Pyrimidines | N-Heterocyclic Imines | DNA Intercalators, Antitumor | [20] |
| Hydrazines/Hydrazides | Hydrazones | Pyrazole Synthesis Precursors | [24][25] |
Multicomponent and Cascade Reactions
The unique electronic properties of 3-formylchromone make it an ideal substrate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product.[7][8][26] These reactions are highly atom-economical and efficient for building molecular libraries. The aldehyde group typically undergoes an initial condensation, which then triggers subsequent intramolecular or intermolecular reactions involving the chromone ring system.[9][10]
For example, 3-formylchromones react with hydrazines and dimethyl acetylenedicarboxylate (DMAD) in a three-component process to form pyrazoles.[27][28] They also participate in catalyst-free domino reactions with enaminones and anilines to produce complex polycyclic structures.[26] These advanced transformations highlight the aldehyde's role as a linchpin in complex synthetic sequences.
Conclusion
The aldehyde group of 3-formylchromone is a versatile and powerful functional handle for synthetic chemists. Through well-established reactions like Knoevenagel condensation, Wittig olefination, and Schiff base formation, a vast chemical space of novel chromone derivatives can be accessed. Furthermore, its role as a key reactant in multicomponent and cascade reactions opens avenues for the rapid and efficient synthesis of complex heterocyclic systems. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the rich chemistry of 3-formylchromones in drug discovery and materials science.
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 10. An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones, 2-Naphthols, and Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 22. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]
- 27. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 28. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Vilsmeier-Haack Formylation of Hydroxyacetophenones
Welcome to the technical support center for the Vilsmeier-Haack formylation of hydroxyacetophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this valuable synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles that govern the success of this reaction.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when performing the Vilsmeier-Haack formylation on hydroxyacetophenone substrates.
Q1: Why is my Vilsmeier-Haack reaction on 2'-hydroxyacetophenone not working?
A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the aromatic ring being sufficiently electron-rich.[1] The hydroxyl group (-OH) is a strong activating group, while the acetyl group (-COCH₃) is a deactivating group.[2][3] In hydroxyacetophenones, these two groups are in competition. The strong electron-withdrawing nature of the acetyl group can deactivate the ring, making the electrophilic attack by the Vilsmeier reagent difficult. The position of the hydroxyl group relative to the acetyl group also plays a crucial role in the overall electron density of the aromatic ring.
Q2: I'm observing a complex mixture of products. What are the likely side reactions?
A: Several side reactions can occur. The hydroxyl group can react with the Vilsmeier reagent, leading to the formation of a formate ester. This side reaction is competitive with the desired formylation on the aromatic ring. Additionally, if the reaction conditions are too harsh, polymerization or decomposition of the starting material can occur. In some cases, with highly activated substrates, multiple formylations are possible.[4]
Q3: What is the Vilsmeier reagent and how is it formed?
A: The Vilsmeier reagent is a chloroiminium ion, which is the active electrophile in this reaction.[5] It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]
Q4: Can I use other formylating agents besides DMF/POCl₃?
A: Yes, while the DMF/POCl₃ system is the most common, other reagents can be used to generate the Vilsmeier reagent. For instance, N,N-dimethylformamide can be activated with thionyl chloride (SOCl₂), oxalyl chloride, or even phosgene.[7][8] The choice of reagent can influence the reactivity and selectivity of the reaction.
Q5: How critical is the purity of my reagents and solvent?
A: Extremely critical. The Vilsmeier reagent is sensitive to moisture.[9] Any water present in the DMF or other solvents will react with POCl₃, quenching the formation of the active electrophile and reducing the yield.[10] It is highly recommended to use freshly distilled or anhydrous grade DMF and POCl₃.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Vilsmeier-Haack formylation of hydroxyacetophenones.
Problem 1: Low to No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Ring Activation | The combined deactivating effect of the acetyl group and potential deactivation by the hydroxyl group (if it forms a complex with the reagent) may render the ring too electron-poor for the electrophilic attack.[2][11] | Consider using a more reactive Vilsmeier reagent system (e.g., using oxalyl chloride instead of POCl₃). If possible, protecting the hydroxyl group with a group that is less deactivating or even slightly activating can be beneficial. |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent can be unstable at higher temperatures or in the presence of impurities.[9] | Prepare the Vilsmeier reagent at a low temperature (0 °C) and add the hydroxyacetophenone substrate solution dropwise. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Temperature | The formylation of deactivated rings often requires higher temperatures to proceed at a reasonable rate.[7] | If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | Typically, an excess of the Vilsmeier reagent (1.5 to 3 equivalents) is used to drive the reaction to completion.[12] |
Problem 2: Formation of a Major Side Product (Presumed Formate Ester)
| Potential Cause | Explanation | Recommended Solution |
| Reaction at the Hydroxyl Group | The lone pair of electrons on the hydroxyl oxygen can act as a nucleophile and attack the Vilsmeier reagent, leading to the formation of a formate ester. This is a common side reaction with phenolic substrates. | 1. Protection of the Hydroxyl Group: Protect the -OH group with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) that is stable to the Vilsmeier conditions and can be easily removed later. 2. Optimization of Reaction Conditions: Lowering the reaction temperature may favor formylation on the aromatic ring over O-formylation. |
Problem 3: Difficult Work-up and Product Isolation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis of the Iminium Intermediate | The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to the aldehyde during the work-up.[5] Incomplete hydrolysis will result in a mixture of products. | After the reaction is complete, pour the reaction mixture onto crushed ice and then carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to facilitate the hydrolysis of the iminium salt. Vigorous stirring is essential during this step. |
| Formation of Emulsions | The presence of DMF and phosphorus-containing byproducts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[9] | 1. Dilution: Dilute the reaction mixture with a larger volume of water and an appropriate organic solvent before extraction. 2. Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions. 3. Filtration: Filtering the emulsified layer through a pad of Celite® can sometimes be effective. |
| Presence of Colored Impurities | Self-condensation of the Vilsmeier reagent or its reaction with the product can lead to the formation of highly colored cyanine dye byproducts.[4] | These impurities can often be removed by column chromatography on silica gel. Sometimes, a charcoal treatment of the crude product solution can also be effective. |
III. Experimental Protocols & Methodologies
General Procedure for Vilsmeier-Haack Formylation of a Hydroxyacetophenone
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.[9]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the hydroxyacetophenone (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[10]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is neutral to slightly basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
IV. Visualizing the Process
The Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction proceeds in three main stages.
Troubleshooting Workflow for Low Yield
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 6-Methoxychromone Derivatives
Welcome to the technical support center for the synthesis of 6-methoxychromone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these valuable compounds. The following information is presented in a question-and-answer format to directly address specific issues.
I. Troubleshooting Guide: Common Side Reactions & Undesired Products
This section addresses the most frequently encountered problems during the synthesis of 6-methoxychromone derivatives, providing insights into their causes and offering validated solutions.
Issue 1: Low yield of the desired 1,3-diketone in the Baker-Venkataraman rearrangement.
Question: My Baker-Venkataraman rearrangement of 2-acetoxy-5-methoxyacetophenone is sluggish and results in a low yield of the target 1-(2-hydroxy-5-methoxyphenyl)-3-arylpropane-1,3-dione. What are the likely causes and how can I optimize the reaction?
Answer: The Baker-Venkataraman rearrangement is a critical step in many chromone syntheses, involving the conversion of a 2-acetoxyacetophenone to a 1,3-diketone under basic conditions.[1][2] Low yields can often be attributed to several factors:
-
Incomplete Enolate Formation: The reaction proceeds via the formation of an enolate from the acetophenone moiety.[1] If the base used is not strong enough or if there are acidic impurities (e.g., water) in the reaction mixture, enolate formation will be incomplete, leading to a poor yield.
-
Side Reactions of the Starting Material: The ester starting material can undergo hydrolysis if moisture is present, especially with strong bases like KOH.[2]
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired rearrangement and potential side reactions. While higher temperatures can accelerate the reaction, they may also promote decomposition.[2]
Troubleshooting Protocol:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Aprotic solvents like THF or DMSO are recommended.[2] Dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF).
-
Choice and Stoichiometry of the Base: Strong, non-nucleophilic bases are ideal. Potassium tert-butoxide or sodium hydride (NaH) are often more effective than KOH.[2] Use at least one full equivalent of the base, as it is consumed during the reaction to deprotonate the product diketone.[3]
-
Temperature Optimization: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied. Avoid excessively high temperatures.
-
Order of Addition: Add the 2-acetoxyacetophenone solution slowly to a suspension of the base in the anhydrous solvent to maintain a low concentration of the starting material and favor the intramolecular reaction.
| Parameter | Recommendation | Rationale |
| Base | Potassium tert-butoxide, NaH | Strong, non-nucleophilic bases that efficiently promote enolate formation.[2] |
| Solvent | Anhydrous THF, DMSO | Aprotic solvents that do not interfere with the base or starting materials.[2] |
| Temperature | Room temperature to 60 °C | Balances reaction rate with minimizing decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and enolate by atmospheric moisture and CO2. |
Issue 2: Formation of pyrazole derivatives during cyclization with hydrazine.
Question: I am attempting to synthesize a chromone derivative with a hydrazine-containing side chain. However, instead of the expected product, I am isolating a pyrazole derivative. Why is this happening and how can I prevent it?
Answer: The formation of pyrazoles is a known side reaction when chromones are treated with hydrazine hydrate.[4] The reaction mechanism involves a nucleophilic attack of hydrazine at the C-2 position of the chromone ring, leading to ring opening. This is followed by an intramolecular condensation to form the thermodynamically stable pyrazole ring.[4]
Mitigation Strategies:
-
Protecting Group Strategy: If the desired product requires a free hydrazine moiety, consider using a protected hydrazine derivative during the synthesis and deprotecting it in a later step.
-
Reaction Conditions: The reaction is often favored by an excess of hydrazine hydrate and elevated temperatures (refluxing ethanol).[4] Using stoichiometric amounts of hydrazine and lower temperatures may help to minimize this side reaction, though it might also reduce the overall reaction rate.
-
Alternative Synthetic Route: If direct hydrazinolysis of the chromone is problematic, consider synthesizing the desired side chain separately and attaching it to the chromone precursor before the final cyclization step.
Issue 3: Unwanted demethylation of the 6-methoxy group.
Question: During the acid-catalyzed cyclization of my chalcone precursor to form the 6-methoxychromone, I am observing a significant amount of the corresponding 6-hydroxychromone. What is causing this demethylation and how can I avoid it?
Answer: The methoxy group at the 6-position of the chromone ring can be susceptible to cleavage under strongly acidic conditions, a reaction known as demethylation.[5] This is particularly common when using strong Brønsted acids like HBr or Lewis acids like BBr3 and AlCl3, often at elevated temperatures.[5][6]
Preventative Measures:
-
Choice of Acid Catalyst: Opt for milder acidic conditions for the cyclization step. para-Toluenesulfonic acid (PTSA) is often a suitable catalyst for this transformation.[7] In some cases, using a solid-supported acid catalyst can also improve selectivity and simplify workup.
-
Reaction Temperature and Time: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged reaction times once the starting material is consumed.
-
Alternative Cyclization Methods: Consider alternative methods for the cyclization of the chalcone that do not require harsh acidic conditions. For example, oxidative cyclization using iodine or other oxidizing agents can be effective.[8]
| Reagent | Conditions | Selectivity |
| HBr, BBr3, AlCl3 | Often requires elevated temperatures | Prone to causing demethylation.[5][6] |
| PTSA | Typically milder conditions | Generally preserves the methoxy group.[7] |
| Iodine | Oxidative cyclization | An alternative that avoids strong acids.[8] |
Issue 4: Self-condensation and other side products in the initial Claisen-Schmidt condensation.
Question: In the synthesis of the chalcone precursor via a Claisen-Schmidt condensation between 2-hydroxy-5-methoxyacetophenone and an aromatic aldehyde, I am observing multiple byproducts, including a self-condensation product of the acetophenone. How can I improve the selectivity of this reaction?
Answer: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[9] The formation of side products is a common challenge and can arise from several competing reactions:[10][11]
-
Self-condensation of the Acetophenone: The enolate of the acetophenone can react with another molecule of the acetophenone instead of the desired aromatic aldehyde.[10]
-
Cannizzaro Reaction: If the aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[10]
-
Incomplete Dehydration: The initial aldol addition product may not fully dehydrate to the chalcone.[11]
Strategies for Improved Selectivity:
-
Order of Addition: Slowly add the aromatic aldehyde to a mixture of the acetophenone and the base. This ensures that the enolate of the acetophenone is always in the presence of the more reactive aldehyde, minimizing self-condensation.[10]
-
Choice of Base: While strong bases like NaOH and KOH are common, they can also promote side reactions.[10] Consider using a milder base or a solid catalyst to enhance selectivity.
-
Temperature Control: Lowering the reaction temperature can favor the desired reaction pathway and reduce the rate of side reactions.[10] However, the temperature should be optimized to ensure the reaction proceeds to completion.
-
Solvent Selection: The choice of solvent can impact reaction rates and selectivity. In some cases, solvent-free conditions have been shown to improve yields.[10]
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed cyclization of a chalcone to a chromone?
A1: The acid-catalyzed cyclization of a chalcone to a chromone typically proceeds through the following steps:
-
Protonation of the carbonyl oxygen of the chalcone.
-
Intramolecular nucleophilic attack of the phenolic hydroxyl group onto the β-carbon of the α,β-unsaturated ketone system (a 6-endo-trig cyclization).
-
Tautomerization to form a flavanone intermediate.
-
Oxidation of the flavanone to the chromone. The oxidant can be atmospheric oxygen or another oxidizing agent present in the reaction mixture.
Q2: Can I use a one-pot procedure for the synthesis of 6-methoxychromones?
A2: Yes, one-pot procedures for the synthesis of chromones are well-documented. For example, the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization can sometimes be performed in a single pot without isolating the intermediate 1,3-diketone.[2] This can improve efficiency and overall yield by minimizing product loss during purification steps.
Q3: How can I purify my final 6-methoxychromone derivative if it is contaminated with starting materials or side products?
A3: Purification of chromone derivatives typically involves standard laboratory techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A suitable solvent or solvent system needs to be determined empirically.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[12] The choice of eluent is crucial for achieving good separation.
-
Preparative TLC or HPLC: For small-scale purification or for separating closely related compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
III. Visualized Workflows and Mechanisms
Baker-Venkataraman Rearrangement and Subsequent Cyclization
Caption: Synthetic pathway from 2-acetoxy-5-methoxyacetophenone to 6-methoxychromone.
Troubleshooting Flowchart for Low Chromone Yield
Caption: A decision-making flowchart for troubleshooting low yields in 6-methoxychromone synthesis.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ias.ac.in [ias.ac.in]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the dedicated technical support center for the synthesis of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic procedure. The synthesis, primarily achieved through a Vilsmeier-Haack reaction, is a cornerstone for creating a versatile intermediate in medicinal chemistry.[1][2] This guide offers practical, experience-driven advice to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yield in the Vilsmeier-Haack formylation of 6-methoxychromone's precursor, 2'-hydroxy-4'-methoxyacetophenone, is a common issue that can often be traced back to several key factors:
-
Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and that the phosphorus oxychloride (POCl₃) is fresh or has been recently distilled.[3] The presence of water can decompose the Vilsmeier reagent, the active formylating agent.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[4][5][6][7] This step is critical. The reagent should be prepared in situ at a low temperature, typically 0°C, before the addition of the 2'-hydroxy-4'-methoxyacetophenone.[3] Insufficient cooling can lead to reagent decomposition.
-
Reaction Temperature and Time: While the initial reagent formation requires low temperatures, the subsequent formylation and cyclization to the chromone ring often necessitate heating. The optimal temperature can range from room temperature to 80°C or higher.[3][5] If the reaction is sluggish, consider gradually increasing the temperature and extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[3]
-
Stoichiometry of Reagents: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A common molar ratio is to use an excess of the Vilsmeier reagent, for instance, 1.5 equivalents relative to the acetophenone substrate.[3]
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a frequent challenge. The primary culprits are often related to the reaction conditions and the stability of the intermediates.
-
Incomplete Cyclization: The reaction proceeds through the formylation of the aromatic ring followed by an intramolecular cyclization to form the chromone core. If the cyclization is incomplete, you may isolate the formylated acetophenone intermediate. To favor the desired product, ensure the reaction is heated for a sufficient duration after the initial formylation.
-
Di-formylation: While less common for this specific substrate due to the directing effects of the existing substituents, overly harsh conditions (high temperature, large excess of Vilsmeier reagent) could potentially lead to formylation at other positions on the aromatic ring. Careful control of stoichiometry and temperature is key to ensuring regioselectivity.
-
Degradation: Chromone derivatives can be sensitive to strongly acidic or basic conditions. During the workup, it is important to carefully quench the reaction mixture by pouring it onto crushed ice and then neutralizing it.[4] Extreme pH values should be avoided.
To minimize impurities, adhere to the optimized reaction parameters summarized in the table below and purify the crude product using column chromatography or recrystallization.[4]
Question 3: The workup procedure is proving difficult, with emulsions forming during extraction. How can I improve the isolation of my product?
Answer:
Emulsion formation during the aqueous workup is a common problem, particularly when DMF is used as a solvent. Here are some proven strategies to overcome this:
-
Careful Quenching: Pour the reaction mixture slowly into a vigorously stirred beaker of ice water.[3] This helps to control the hydrolysis of the intermediate iminium salt and dissipate the heat of reaction.
-
pH Adjustment: After quenching, carefully neutralize the mixture. The pH should be adjusted to a point where the product is least soluble and stable.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can help to break up emulsions by increasing the polarity of the aqueous phase, forcing the organic components into the organic layer.
-
Alternative Extraction Solvents: If emulsions persist with common solvents like ethyl acetate or dichloromethane, try using a less polar solvent or a mixture of solvents.
-
Filtration: If the product precipitates upon quenching, it can be collected by filtration, washed with water, and then further purified.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in the synthesis of this compound?
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][7] The electron-rich aromatic ring of the 2'-hydroxy-4'-methoxyacetophenone then attacks this reagent in an electrophilic aromatic substitution. This is followed by an intramolecular cyclization and subsequent hydrolysis during the aqueous workup to yield the final aldehyde product.
Q2: Why is 2'-hydroxy-4'-methoxyacetophenone used as the starting material instead of 6-methoxychromone?
Direct formylation of 6-methoxychromone using the Vilsmeier-Haack reaction is not the preferred route. The reaction involves the initial synthesis of the chromone ring from the corresponding 2-hydroxyacetophenone.[2] The Vilsmeier-Haack conditions facilitate both the formylation and the cyclization in a one-pot procedure.
Q3: What are the typical spectral characteristics I should look for to confirm the structure of this compound?
In the ¹H NMR spectrum, you should expect to see a singlet for the aldehyde proton around 10.4 ppm, a singlet for the proton at the C-2 position of the chromone ring around 8.6 ppm, and signals corresponding to the aromatic protons and the methoxy group. The IR spectrum will show characteristic peaks for the aldehyde and ketone carbonyl groups.
Data Summary and Protocols
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Purity | Anhydrous DMF, Fresh/Distilled POCl₃ | Prevents decomposition of the Vilsmeier reagent.[3] |
| Vilsmeier Reagent Formation | 0°C | Ensures stability of the reactive intermediate.[3][8] |
| Reaction Temperature | 40-80°C (post-substrate addition) | Promotes formylation and cyclization.[3][5] |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures complete conversion of the starting material.[9] |
| Stoichiometry (POCl₃:DMF:Substrate) | 1.5 : 10 : 1 (approximate) | A slight excess of the Vilsmeier reagent drives the reaction to completion.[3] |
| Workup | Quench on ice, careful neutralization | Prevents product degradation and aids isolation.[4] |
Standard Experimental Protocol
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and under an inert atmosphere, cool anhydrous DMF to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[3]
-
Reaction: Dissolve 2'-hydroxy-4'-methoxyacetophenone in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[9]
-
Quenching and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice.[9] Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Visualizing the Process
Reaction Mechanism
References
- 1. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde in solution
Welcome to the technical support center for 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the observed issues and actionable solutions.
Question 1: I'm observing a decrease in the concentration of my compound in solution over time, even when stored in the dark. What could be the cause?
Answer:
This issue likely points to chemical degradation, with hydrolysis being a primary suspect. The chromone ring, particularly the pyrone moiety, is susceptible to nucleophilic attack, which can lead to ring-opening. This process is often pH-dependent.
-
Causality: The ester-like nature of the pyrone ring makes the C2 position electrophilic. In the presence of nucleophiles, such as water or hydroxide ions, the ring can undergo cleavage. This is particularly accelerated under basic conditions, which increase the concentration of the more potent hydroxide nucleophile. While the reaction can also occur under acidic conditions, the mechanism may differ. For some chromone derivatives, reactions with primary amines have been shown to result in the opening of the pyrone ring.[1]
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. Unbuffered solutions, especially in certain solvents, can have a pH that drifts over time.
-
Solvent Purity: Ensure the purity of your solvent. Contaminants can act as catalysts or nucleophiles.
-
Buffer Selection: If compatible with your experimental setup, use a buffered solution to maintain a stable pH, preferably in the slightly acidic to neutral range (pH 4-7).
-
Low-Temperature Storage: Store your stock and working solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.
-
Question 2: My solution of this compound is turning yellow, and I see new peaks in my HPLC analysis. What is happening?
Answer:
The appearance of a yellow color and new HPLC peaks are strong indicators of degradation, potentially through photodegradation or oxidative processes.
-
Causality:
-
Photodegradation: Chromone structures contain chromophores that absorb UV and visible light. This absorption can lead to photochemical reactions, such as photodimerization, as has been observed with the parent chromone compound.[2] The resulting products will have different chromatographic and spectroscopic properties. The methoxy group on the benzene ring can also influence the photostability.
-
Oxidation: The aldehyde group at the 3-position is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen) and trace metal contaminants, or under light exposure. This transformation would result in a new species with a different retention time in reverse-phase HPLC. Some studies have investigated the oxidative transformation of chromone derivatives.[3][4]
-
-
Troubleshooting Steps:
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Antioxidant Addition: If permissible in your experiment, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
-
Purity Check of Starting Material: Ensure the initial purity of your solid compound, as impurities could catalyze degradation.
-
Question 3: I'm conducting experiments at elevated temperatures and notice a rapid loss of my compound. Is this compound thermally stable?
Answer:
Chromone derivatives can be susceptible to thermal degradation. While some related compounds are reported to be stable up to 90-100°C, the specific stability of this compound at elevated temperatures is not well-documented and should be determined experimentally.[1]
-
Causality: High temperatures provide the activation energy for various decomposition reactions. The specific degradation pathway can be complex, potentially involving decarboxylation (if the aldehyde is oxidized), polymerization, or fragmentation of the chromone ring.
-
Troubleshooting Steps:
-
Establish Thermal Stability Limits: If your application requires heating, it is crucial to first determine the thermal stability of the compound under your specific experimental conditions (solvent, pH, concentration). This can be done by incubating the solution at different temperatures for a fixed time and analyzing the remaining compound by HPLC.
-
Minimize Exposure Time: If elevated temperatures are necessary, minimize the duration of exposure to reduce the extent of degradation.
-
Alternative Methods: Explore if your experimental goal can be achieved through non-thermal methods, such as microwave-assisted synthesis for reactions, which can often reduce reaction times and thermal exposure.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it at 2-8°C or frozen, under an inert atmosphere, is recommended to minimize degradation from moisture and air.
Q2: What solvents are best for dissolving and storing this compound?
A2: While solubility data is not extensively published, chromone derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to varying extents in alcohols like ethanol and methanol. For stock solutions, DMSO is a common choice. However, be aware that DMSO can absorb water from the atmosphere, which may contribute to hydrolysis over time. For aqueous experiments, it is advisable to prepare fresh dilutions from a high-concentration stock in an organic solvent. The choice of solvent can also influence the reaction pathways of 3-formylchromones.[1]
Q3: How can I monitor the stability of my solution?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[5][6]
-
Method: A reversed-phase C18 column is typically suitable. You can develop a method using a mobile phase of acetonitrile or methanol and water (often with a small amount of acid like formic or acetic acid to improve peak shape).
-
Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Peak Purity: A diode array detector (DAD) can be used to assess peak purity at different time points.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathway.[7]
Q4: What are the likely degradation products?
A4: Based on the chemistry of the chromone scaffold, potential degradation products could include:
-
Ring-Opened Products: From hydrolysis, resulting in a substituted phenol.
-
Carboxylic Acid: From the oxidation of the aldehyde group.
-
Photodimers: From exposure to UV or high-energy visible light.
The exact nature of the degradants should be confirmed by analytical techniques like LC-MS and NMR.
III. Experimental Protocols & Visual Guides
Protocol 1: Basic Stability Assessment using HPLC
This protocol outlines a fundamental experiment to assess the stability of this compound in a specific solvent and pH.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., HPLC-grade acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL). This is your T0 (time zero) stock.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration in the test solvent/buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation Conditions:
-
Divide the test solution into several amber HPLC vials.
-
Store one set of vials under your standard experimental conditions (e.g., 37°C).
-
Store another set under control conditions (e.g., 4°C in the dark).
-
-
Time-Point Analysis:
-
Immediately inject a T0 sample onto the HPLC to get the initial peak area.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each condition and inject it into the HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to T0.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Data Presentation: Example Stability Data
| Condition | Time (hours) | Compound Remaining (%) |
| 4°C, Dark | 0 | 100 |
| 24 | 98.5 | |
| 37°C, Dark | 0 | 100 |
| 24 | 85.2 | |
| Room Temp, Light | 0 | 100 |
| 24 | 60.7 |
This is example data and does not represent actual experimental results.
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study.
IV. References
-
Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. ResearchGate. Available at: --INVALID-LINK--
-
Photodimerization of chromone. Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules. Available at: --INVALID-LINK--
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: --INVALID-LINK--
-
A Technical Guide to the Natural Sources and Isolation of Chromone Compounds from Plants. Benchchem. Available at: --INVALID-LINK--
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: --INVALID-LINK--
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. PubMed. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Low Yield in Chromone Cyclization Reactions
Welcome to the Technical Support Center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the critical cyclization step of chromone synthesis. Here, we delve into the causality behind common experimental pitfalls and provide field-proven, actionable solutions to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs) - Diagnosing the Root Cause
Low yields in chromone cyclization are often symptomatic of underlying issues with starting materials, reaction conditions, or the formation of unintended side products. This section addresses the most common questions and provides a logical framework for troubleshooting.
Q1: My overall yield is disappointingly low. Where should I start my investigation?
Low overall yield often points to issues in the formation of the necessary open-chain precursor or suboptimal conditions during the cyclization itself.
-
Incomplete Precursor Formation: The cyclization step is entirely dependent on the successful synthesis of the key intermediate, such as a 1,3-diketone or a 2'-hydroxychalcone. Incomplete upstream reactions, like the Claisen condensation or Baker-Venkataraman rearrangement, are a primary culprit for poor overall yields.[1] It is crucial to ensure the precursor is of high purity before proceeding to the cyclization step.
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, and catalyst choice can dramatically impact yield. Many traditional methods for chromone synthesis require high temperatures and long reaction times, which can lead to the degradation of both starting materials and the desired product.[1]
-
Presence of Moisture: Reactions that utilize strong bases like sodium hydride (NaH) or sodium ethoxide to generate an enolate are highly sensitive to moisture. Water or other protic solvents will quench the base, thereby inhibiting the reaction and reducing the yield.[1]
Q2: I'm observing a significant amount of side products. What are they likely to be, and how can I minimize their formation?
The formation of side products is a common challenge in chromone synthesis. Identifying these byproducts is the first step toward mitigating their formation.
-
Coumarins: In the Simonis reaction, the condensation of a phenol with a β-ketoester can lead to the formation of either a chromone or a coumarin.[1][2] The regioselectivity is determined by whether the initial nucleophilic attack occurs from the phenolic hydroxyl group to the ketone or the ester carbonyl of the β-ketoester.[1] To favor the formation of the chromone, phosphorus pentoxide (P₂O₅) is often an effective catalyst as it is thought to activate the ketone carbonyl.[1]
-
Aurones (2-benzylidene-coumaran-3-ones): These are common byproducts in the Kostanecki-Robinson reaction, particularly with specific substitution patterns on the starting o-hydroxyaryl ketone.[1]
Q3: My reaction seems to stall, with a significant amount of starting material remaining. What factors could be at play?
An incomplete reaction can be frustrating. Several factors can contribute to a stalled reaction.
-
Insufficient Catalyst Activity or Loading: The choice and amount of catalyst are critical. For acid-catalyzed cyclizations, common catalysts include hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluene sulfonic acid.[2][3] The strength and concentration of the acid can significantly influence the reaction rate. For base-catalyzed reactions, ensure the base is fresh and used in the appropriate stoichiometric amount.
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization, slowing down or even preventing the reaction from reaching completion.[1]
-
Reversible Reactions: In some cases, the cyclization may be a reversible process. Shifting the equilibrium towards the product by removing a byproduct (e.g., water) can be an effective strategy.
Q4: The purity of my starting o-hydroxyaryl ketone seems fine, but my yields are still low. What else should I consider?
Even with pure starting materials, other factors can negatively impact your yield.
-
Solvent Effects: The choice of solvent can have a profound effect on reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO can be effective for certain cyclizations.[4] In some cases, using water as a solvent under microwave conditions has been shown to be effective for base-catalyzed cyclodehydration.[4]
-
Temperature Profile: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition. An optimal temperature profile may involve a gradual increase to the desired temperature. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[5][6][7]
-
Atmosphere: Some reactions may be sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
II. Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a systematic approach to identifying and resolving issues with low yield in chromone cyclization reactions.
Caption: A systematic workflow for troubleshooting low yields in chromone cyclization.
III. Key Experimental Parameters and Optimization Strategies
This section provides a more detailed look at the critical parameters and offers specific optimization strategies.
Catalyst Selection and Optimization
The choice of catalyst is paramount for a successful cyclization.
| Catalyst Type | Common Examples | Application Notes |
| Acid Catalysts | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Commonly used for the cyclization of 1,3-diketones.[2][3] PPA is often effective but can lead to charring at high temperatures. |
| Base Catalysts | NaH, NaOEt, K₂CO₃, Piperidine | Used in reactions like the Baker-Venkataraman rearrangement and Claisen condensation to form the 1,3-diketone precursor.[2][3] K₂CO₃ can be a milder alternative. |
| Dehydrating Agents | Acetic Anhydride, POCl₃, Methanesulfonyl Chloride | Often used in conjunction with a catalyst to drive the equilibrium towards the cyclized product by removing water.[2][3] |
| Transition Metals | Palladium, Rhodium, Cobalt | Modern methods often employ transition metal catalysts for novel and efficient transformations, including carbonylative cyclizations.[5][8][9] |
Optimization Protocol: Catalyst Screening
-
Reaction Setup: Prepare multiple small-scale reactions in parallel, each with a different catalyst (e.g., HCl, H₂SO₄, PPA, p-TsOH for acid-catalyzed cyclization).
-
Stoichiometry: Initially, use a catalytic amount (e.g., 10 mol%) of each catalyst.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Analysis: Compare the reactions based on the rate of consumption of the starting material and the formation of the desired product versus byproducts.
-
Refinement: For the most promising catalyst, perform a second round of optimization by varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
Solvent and Temperature Considerations
The reaction environment plays a crucial role in the outcome of the cyclization.
| Parameter | Considerations | Optimization Strategy |
| Solvent | Polarity, aprotic vs. protic, boiling point. Ensure the solvent is anhydrous for moisture-sensitive reactions. | Screen a range of solvents with different properties (e.g., toluene, DMF, DMSO, ethanol). For microwave-assisted synthesis, solvents with a high dielectric constant like water can be effective.[4] |
| Temperature | Reaction rate vs. decomposition. | Start at a lower temperature and gradually increase it while monitoring the reaction. Consider using microwave irradiation to achieve higher temperatures over shorter reaction times, which can minimize byproduct formation.[6][7] |
Work-up and Purification
Careless work-up and purification can lead to significant product loss.[10]
-
Quenching: Quench the reaction precisely when it is complete to avoid product decomposition.[10]
-
Extraction: Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) and rinse the drying agent with fresh solvent to recover any adsorbed product.[10]
-
Purification: If column chromatography is necessary, choose an appropriate solvent system to achieve good separation. Be mindful of the stability of your compound on silica gel, as some chromones can be acid-sensitive.[10]
IV. Mechanistic Insights: Understanding the "Why"
A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting.
Baker-Venkataraman Rearrangement and Cyclization
This popular route to flavones (2-phenylchromones) involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[5]
Caption: Key steps in the Baker-Venkataraman pathway to chromones.
Troubleshooting this pathway:
-
Low yield of 1,3-diketone: Ensure the base is strong enough and the reaction is anhydrous.
-
Incomplete cyclization: The acid catalyst may not be strong enough, or the reaction may require heating to facilitate dehydration.
V. Concluding Remarks
Achieving high yields in chromone cyclization reactions requires a systematic and informed approach to troubleshooting. By carefully considering the purity of starting materials, optimizing reaction conditions, and understanding the underlying reaction mechanisms, researchers can overcome common challenges and successfully synthesize these valuable heterocyclic compounds. This guide provides a foundational framework for this process, empowering you to make informed decisions in your experimental design.
VI. References
-
Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved from --INVALID-LINK--
-
BenchChem (2025). A Comprehensive Review of Synthetic Strategies for Substituted Chromones. Retrieved from --INVALID-LINK--
-
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085. Retrieved from --INVALID-LINK--
-
Deharkar, K., et al. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Publication Corporation. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). Spectroscopic studies on some chromones. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 21: Synthesis of chromones from (i) Chalcone by AFO mechanism;... [Image]. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from --INVALID-LINK--
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones and Dihydroquinolin-4-ones. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions a [Image]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives a [Image]. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions towards chromone 3c [Table]. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a [Image]. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Chromone Synthesis (Cyclization Step). Retrieved from --INVALID-LINK--
-
ijmrset. (n.d.). Chromone As A Versatile Nucleus. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cyclization of Multi Components Reactions and (Preparation, Investigation, Thermal Curves). Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Chromone and flavone synthesis [organic-chemistry.org]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals involved in the chemical synthesis of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde. Chromone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound is a key intermediate for the synthesis of various pharmacologically active molecules.
The scale-up of its synthesis, primarily achieved through the Vilsmeier-Haack reaction, presents unique challenges that differ from small-scale laboratory preparations.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Question 1: My reaction yield is low and inconsistent upon scaling up from a 10g to a 100g scale. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields during scale-up are common and often point to issues with mass and heat transfer, reagent stoichiometry, or work-up procedures.
-
Causality: The Vilsmeier-Haack reaction involves the highly exothermic formation of the Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] On a small scale, heat dissipates quickly. On a larger scale, inefficient heat removal can lead to localized "hot spots," causing reagent decomposition and the formation of side products. Inefficient mixing can also result in poor reaction kinetics and incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Addition & Temperature Control: Switch from manual addition to a controlled addition using a syringe pump or an addition funnel. Maintain a strict internal reaction temperature. The slow, controlled addition of POCl₃ to DMF at 0-5°C is critical. After the Vilsmeier reagent formation, the addition of the 2'-hydroxy-4'-methoxyacetophenone solution should also be temperature-controlled.
-
Mixing Efficiency: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade turbine) to ensure homogeneity. Check for "dead zones" where mixing is poor.
-
Stoichiometry Check: Re-evaluate the molar ratios of your reagents. While lab-scale reactions might tolerate slight excesses, at scale, these can lead to significant downstream purification challenges. An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated or other side products.
-
Moisture Control: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade DMF.
-
Question 2: I am observing a significant amount of a dark, tarry by-product after quenching the reaction. What is this, and how can I prevent its formation?
Answer: The formation of dark, polymeric, or tarry materials is often due to uncontrolled temperature excursions or improper quenching techniques.
-
Causality: The Vilsmeier reagent is a powerful electrophile and can react with the electron-rich phenol starting material in undesirable ways if the reaction conditions are not well-controlled.[6] Overheating can lead to polymerization or decomposition of both the starting material and the product. The quenching process is also critical; adding the reaction mixture to water too quickly can cause a rapid, uncontrolled exotherm, leading to degradation.
-
Troubleshooting Steps:
-
Controlled Quenching (Reverse Addition): Instead of pouring the reaction mixture onto ice, consider a "reverse quench." Slowly and controllably add the reaction mixture to a well-stirred, large volume of ice-water or a cold (0-5°C) aqueous solution of a mild base like sodium acetate.[7] This helps to dissipate the heat of quenching more effectively.
-
Temperature Monitoring During Quench: Monitor the internal temperature of the quenching vessel to ensure it does not rise significantly.
-
Post-Quench Stirring: After the initial quench, allow the mixture to stir for several hours, as suggested in literature procedures, to ensure complete hydrolysis of the iminium intermediate and full precipitation of the product.[8]
-
Question 3: The product filtration is very slow, and the isolated solid is difficult to handle. How can I improve the physical properties of the precipitate for easier isolation?
Answer: Poor filtration characteristics are usually due to the formation of very fine, amorphous particles or an oily precipitate. The goal is to promote the formation of larger, crystalline particles.
-
Causality: Rapid precipitation, which occurs during a fast, uncontrolled quench, often leads to the formation of fine particles or oils. The final pH of the mixture can also influence the product's physical form.
-
Troubleshooting Steps:
-
Controlled Precipitation: After quenching, allow the mixture to warm slowly to room temperature while stirring. This "aging" period can facilitate crystal growth, leading to a more easily filterable solid.
-
Solvent Addition: In some cases, adding a co-solvent like isopropanol or ethanol to the aqueous slurry before filtration can help to improve the crystallinity of the product.
-
pH Adjustment: Carefully adjust the pH of the slurry before filtration. While the hydrolysis of the intermediate is key, the final pH can impact product solubility and physical form. Aim for a slightly acidic to neutral pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scale-up, and what are the key reaction parameters?
The most robust and widely used method for synthesizing this compound is the Vilsmeier-Haack reaction .[5][7] The reaction proceeds via the formylation of an electron-rich precursor, 2'-hydroxy-4'-methoxyacetophenone, using the Vilsmeier reagent.
Reaction Scheme:
-
Formation of Vilsmeier Reagent: DMF + POCl₃ → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻
-
Electrophilic Substitution & Cyclization: 2'-hydroxy-4'-methoxyacetophenone reacts with the Vilsmeier reagent, followed by intramolecular cyclization and hydrolysis to yield the final product.
The overall workflow is visualized in the diagram below.
Caption: Scale-up workflow for the Vilsmeier-Haack synthesis.
Key Process Parameters for Scale-Up:
| Parameter | Recommended Range | Rationale |
| Reagent Molar Ratios | ||
| POCl₃ : Acetophenone | 1.5 - 2.5 : 1 | Ensures sufficient Vilsmeier reagent is formed for complete conversion. |
| DMF : Acetophenone | 10 - 15 : 1 (v/w) | DMF acts as both a reagent and a solvent; this ratio ensures good solubility and mixing. |
| Temperature Profile | ||
| Vilsmeier Reagent Formation | 0 - 10°C | Highly exothermic; low temperature prevents reagent decomposition. |
| Reaction Temperature | 50 - 65°C | Promotes the formylation and cyclization steps at a reasonable rate.[8] |
| Quench Temperature | 0 - 10°C | Controls the exotherm from hydrolysis and prevents by-product formation. |
| Addition Rates | ||
| POCl₃ Addition | 30 - 60 min | Slow addition is critical for temperature control. |
| Acetophenone Addition | 20 - 40 min | Ensures the reaction is not starved but prevents accumulation of unreacted starting material. |
Q2: What are the primary safety concerns when running this reaction at a multi-kilogram scale?
Answer: Safety is paramount during scale-up. The primary hazards are associated with the reagents and the reaction's exothermic nature.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Emergency Preparedness: Have a spill kit ready that includes an appropriate neutralizing agent (e.g., sodium bicarbonate). Ensure access to an emergency shower and eyewash station.
-
-
Exothermic Reaction: The reaction between DMF and POCl₃ is highly exothermic. A loss of cooling could lead to a runaway reaction, causing a rapid increase in temperature and pressure inside the reactor.
-
Control Measures: Use a reactor with a reliable cooling system and temperature probes. Implement slow, controlled addition of reagents. Consider process safety reviews (e.g., HAZOP) before executing the scale-up.
-
-
Product Safety: The final product, this compound, is classified as toxic if swallowed and may cause an allergic skin reaction.[9]
-
Handling: Avoid inhalation of dust and skin contact. Use gloves, a dust mask, and eye protection when handling the dry powder.
-
Q3: How can the product be effectively purified at scale without resorting to column chromatography?
Answer: Avoiding column chromatography is a key objective for efficient and cost-effective manufacturing.[10] Purification at scale should focus on recrystallization.
-
Optimize the Reaction: The first step is to minimize impurity formation during the reaction by following the troubleshooting advice regarding temperature control and quenching. A cleaner crude product is much easier to purify.
-
Solvent Screening for Recrystallization: Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Ideal solvents will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at low temperatures.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the growth of large crystals.
-
Cool the mixture further in an ice bath to maximize recovery.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: What analytical techniques are recommended for monitoring reaction progress and final product quality?
Answer: Robust analytical monitoring is crucial for a reproducible process.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material (2'-hydroxy-4'-methoxyacetophenone).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any major by-products. An in-process control (IPC) check via HPLC is recommended before quenching the reaction.
-
-
Final Product Quality Control:
-
HPLC: To determine the purity of the final product (typically >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
This comprehensive approach, combining careful process control with robust analytical methods, will enable the successful and safe scale-up synthesis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. primescholars.com [primescholars.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Chromone Derivatives in Biological Assays
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet significant hurdle of poor solubility of chromone derivatives in biological assays. As a senior application scientist, I have compiled this resource based on extensive experience and a deep understanding of the physicochemical challenges these promising compounds present. Our goal is to empower you with the knowledge to generate reliable and reproducible data.
I. Understanding the Core Problem: Why Are Chromone Derivatives Poorly Soluble?
Chromone derivatives, a class of benzopyranone-containing compounds, are lauded for their diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[1] However, their predominantly hydrophobic and planar structure often leads to low aqueous solubility, a major obstacle in biological assays where aqueous environments are the norm.[2] This poor solubility can result in a cascade of experimental issues, including underestimated biological activity, high data variability, and even misleading structure-activity relationships (SAR).[3][4]
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering solubility issues with chromone derivatives.
Q1: What are the immediate signs of a solubility problem in my assay?
A1: Several tell-tale signs indicate that your chromone derivative is not fully solubilized:
-
Visible Precipitation: The most obvious sign is the formation of a precipitate or a cloudy appearance when you dilute your stock solution (typically in DMSO) into your aqueous assay buffer or cell culture medium.[5]
-
Inconsistent and Irreproducible Results: If you observe high variability between replicate wells or experiments, it's a strong indicator that the compound is not consistently dissolved.[3]
-
Compound Adsorption to Labware: Hydrophobic molecules have a tendency to adhere to plastic surfaces, such as microplates and pipette tips, which reduces the actual concentration of the compound in your assay.[5]
-
Assay Interference: Undissolved particles can interfere with the detection methods of your assay, particularly in colorimetric or fluorometric assays.[5]
Q2: What is the best solvent for preparing a stock solution of a chromone derivative?
A2: Dimethyl sulfoxide (DMSO) is the most ubiquitously used solvent for preparing high-concentration stock solutions of hydrophobic compounds like chromone derivatives for in vitro studies.[2][5] Its strong solubilizing power and miscibility with water make it an effective choice.[2] However, it is critical to be mindful of its potential cytotoxicity.[6]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To mitigate solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%.[5][6] Many researchers aim for an even lower concentration, often below 0.1%, to ensure minimal impact on cellular functions.[6] It's always best practice to include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experimental design.
Q4: My chromone derivative precipitates over the course of a long-term (24-72 hour) cell culture experiment. What could be the cause?
A4: This phenomenon, often termed "crashing out," can occur for a couple of reasons. The compound's solubility might be time-dependent in the complex biological medium. Additionally, the chromone derivative could be interacting with components in the culture medium, such as proteins present in fetal bovine serum (FBS), leading to precipitation.[5] Consider testing the compound's stability in the complete medium without cells over the same time course to isolate the cause.[5]
III. Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility
When faced with a solubility challenge, a systematic approach is key. The following troubleshooting guides provide detailed protocols and the rationale behind each strategy.
Decision-Making Workflow for Solubility Issues
Before diving into specific protocols, this workflow provides a logical path to follow when you encounter solubility problems with your chromone derivative.
Caption: A decision tree for troubleshooting chromone derivative solubility.
Guide 1: Optimizing Co-solvent Systems
Co-solvents are water-miscible organic solvents that can enhance the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic molecules.[7]
Commonly Used Co-solvents and Their Properties:
| Co-solvent | Typical Final Concentration | Notes |
| Polyethylene Glycol (PEG 400) | 1-10% | Generally well-tolerated by cells.[8] |
| Propylene Glycol (PG) | 1-5% | Can have some cytotoxicity at higher concentrations.[8] |
| Ethanol | <1% | Lower cytotoxicity compared to some other solvents.[8][9] |
Step-by-Step Protocol for Co-solvent Optimization:
-
Prepare a High-Concentration Stock: Dissolve your chromone derivative in 100% DMSO to create a concentrated primary stock solution (e.g., 10-50 mM).[2]
-
Create Intermediate Stocks with Co-solvents: Prepare a series of intermediate stock solutions by diluting the primary DMSO stock into various co-solvents (e.g., PEG 400, PG).
-
Serial Dilution into Assay Medium: Serially dilute the intermediate stocks into your final aqueous assay buffer or cell culture medium to achieve the desired final concentrations of your chromone derivative.
-
Visual Inspection and Incubation: Visually inspect for any signs of precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours, 24 hours) at the assay temperature.
-
Select the Optimal System: Choose the co-solvent system that provides the best solubility at the desired final concentration of your compound with the lowest possible co-solvent concentration.
Guide 2: Leveraging pH Modification
The solubility of many compounds, including some chromone derivatives, can be significantly influenced by the pH of the solution.[10][11] If your chromone derivative has ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of your assay buffer can dramatically improve its solubility.[10] For instance, the solubility of a weakly acidic compound will increase as the pH increases.[11]
Step-by-Step Protocol for pH-Dependent Solubility Assessment:
-
Determine the pKa: If the pKa of your chromone derivative is unknown, you can estimate it using computational tools or determine it experimentally.
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values around the pKa of your compound.
-
Solubility Testing: Add an excess amount of your solid chromone derivative to each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.[2]
-
Quantification: Centrifuge the samples to pellet the undissolved solid and quantify the concentration of the dissolved chromone derivative in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Select the Optimal pH: Choose the pH that provides the highest solubility while being compatible with your biological assay.
Guide 3: Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like chromone derivatives, forming an inclusion complex that has significantly improved aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[12]
Step-by-Step Protocol for Preparing a Chromone-Cyclodextrin Inclusion Complex:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).
-
Add the Chromone Derivative: Add your chromone derivative (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously mix the solution. Sonication or gentle heating can aid in the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate for several hours or overnight at room temperature with continuous stirring.
-
Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.
Workflow for Cyclodextrin Inclusion Complex Formation:
Caption: A workflow for preparing a chromone-cyclodextrin inclusion complex.
Guide 4: Utilizing Surfactant-Based Formulations
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7] Non-ionic surfactants like Tween 80 (Polysorbate 80) and Solutol HS-15 are commonly used in preclinical formulations.[7]
Recommended Surfactant Concentrations:
| Surfactant | Typical Final Concentration | Notes |
| Tween 80 | 0.1-1% | Can be cytotoxic at higher concentrations.[8][9] |
| Solutol HS-15 | 0.1-1% | Generally has better biocompatibility and safety than Tween 80.[7] |
Step-by-Step Protocol for Surfactant-Based Solubilization:
-
Prepare a Surfactant Solution: Dissolve the chosen surfactant (e.g., Tween 80) in your aqueous assay buffer to create a stock solution.
-
Incorporate the Chromone Derivative: Add your chromone derivative (preferably from a concentrated organic solvent stock like ethanol to facilitate mixing) to the surfactant solution.
-
Mix Thoroughly: Vortex or sonicate the mixture to ensure the formation of a clear, homogenous dispersion.
-
Dilute to Final Concentration: Dilute the formulation into your assay medium to achieve the desired final concentration of the chromone derivative.
IV. Conclusion
Overcoming the solubility challenges of chromone derivatives is a critical step in accurately assessing their biological potential. By systematically applying the strategies outlined in this guide—from optimizing co-solvent systems and adjusting pH to utilizing cyclodextrins and surfactants—researchers can significantly improve the quality and reliability of their experimental data. Remember that a thorough understanding of your specific chromone derivative's physicochemical properties will guide you in selecting the most effective solubilization strategy.
V. References
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. --INVALID-LINK--
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. --INVALID-LINK--
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. --INVALID-LINK--
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. --INVALID-LINK--
-
pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC - NIH. --INVALID-LINK--
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. --INVALID-LINK--
-
solubility of 4-(2,3-dimethylanilino)-2H-chromen-2-one in DMSO and other organic solvents - Benchchem. --INVALID-LINK--
-
pH controlled release of chromone from chromone-Fe3O4 nanoparticles - PubMed - NIH. --INVALID-LINK--
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. --INVALID-LINK--
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. --INVALID-LINK--
-
Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. --INVALID-LINK--
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. --INVALID-LINK--
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations | Request PDF. --INVALID-LINK--
-
Technical Support Center: Overcoming Chalcone Solubility in Biological Assays - Benchchem. --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. --INVALID-LINK--
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. --INVALID-LINK--
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. --INVALID-LINK--
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. --INVALID-LINK--
-
I2-DMSO mediated dual α,β-C(sp2)–H functionalization/bicyclization of o-hydroxyphenyl enaminones to construct C2,C3-disubstituted chromone derivatives: chromeno[2,3-b]pyrrol-4(1H)-ones - Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
-
Overcoming the Challenge of Poor Drug Solubility. --INVALID-LINK--
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. --INVALID-LINK--
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. --INVALID-LINK--
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. --INVALID-LINK--
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. --INVALID-LINK--
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. --INVALID-LINK--
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. --INVALID-LINK--
References
- 1. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ajdhs.com [ajdhs.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. humapub.com [humapub.com]
Technical Support Center: A Researcher's Guide to the Refinement of the 3-Formylchromone Synthesis Work-up
Welcome to the technical support center for the synthesis of 3-formylchromone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and deepen their understanding of the underlying chemistry. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a framework for thinking critically about each step of the work-up process, ensuring reproducibility and high-quality results.
The synthesis of 3-formylchromone, a valuable building block in medicinal chemistry, is most commonly achieved through the Vilsmeier-Haack reaction of a corresponding 2'-hydroxyacetophenone.[1] While the reaction itself is robust, the work-up and purification stages are critical for obtaining a high-purity final product and can often be a source of frustration. This guide will provide in-depth, experience-based insights to help you navigate these challenges.
Troubleshooting Guide: Navigating Common Work-up Hurdles
This section addresses specific issues that may arise during the work-up and purification of 3-formylchromone, providing potential causes and actionable solutions.
Issue 1: Low or No Precipitation of Product Upon Quenching the Reaction Mixture.
-
Question: I've completed the Vilsmeier-Haack reaction and poured the mixture onto ice water as instructed, but I'm seeing little to no solid product precipitating out. What could be the problem?
-
Answer: This is a common issue that can stem from several factors related to the hydrolysis of the intermediate iminium salt. The Vilsmeier-Haack reaction does not directly produce 3-formylchromone; it forms an iminium salt intermediate that must be hydrolyzed to yield the final aldehyde.[2]
-
Incomplete Hydrolysis: The primary reason for poor precipitation is often incomplete hydrolysis of the iminium salt. This intermediate is generally more water-soluble than the final 3-formylchromone.
-
Solution: Ensure the quenched mixture is stirred vigorously for a sufficient amount of time, allowing for complete conversion. Gentle heating of the aqueous mixture after the initial quench can sometimes facilitate hydrolysis, but should be done cautiously to avoid decomposition.
-
-
pH of the Quenching Medium: The pH of the aqueous solution can influence the rate of hydrolysis.
-
Solution: After the initial quench, consider adjusting the pH. While the reaction mixture is acidic due to the presence of POCl₃ byproducts, carefully neutralizing the solution with a mild base like sodium bicarbonate or sodium acetate solution can sometimes promote precipitation of the product.[3] Be careful not to make the solution too basic, as this can lead to other side reactions.
-
-
Excess DMF: A large excess of dimethylformamide (DMF), the solvent and reagent in the Vilsmeier-Haack reaction, can increase the solubility of the product in the aqueous work-up mixture.
-
Solution: While some excess DMF is necessary, using a large surplus can hinder precipitation. If you suspect this is the issue, you can try to remove some of the DMF under reduced pressure before the aqueous work-up, though this is not always practical. Alternatively, extracting the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) may be necessary to recover the product.
-
-
Issue 2: The Precipitated Product is a Dark, Oily, or Resinous Material.
-
Question: I managed to get a precipitate, but it's a dark, sticky mess instead of the expected crystalline solid. Can this be salvaged?
-
Answer: Yes, this is a frequent observation in Vilsmeier-Haack reactions and the product can almost always be recovered.[4] The dark coloration and oily consistency are typically due to polymeric byproducts and residual impurities.
-
Cause: These impurities arise from side reactions and the inherent reactivity of the Vilsmeier reagent.
-
Solution: The key here is a robust purification strategy.
-
Initial Wash: After filtering the crude precipitate, wash it thoroughly with cold water to remove any water-soluble impurities.
-
Solvent Trituration: Triturating the crude material with a solvent in which the product has low solubility at room temperature (e.g., a cold mixture of diethyl ether and hexanes) can help to solidify the product and wash away more soluble impurities.
-
Column Chromatography: For particularly stubborn impurities, column chromatography is highly effective. A silica gel column with an eluent system like ethyl acetate/hexanes is a good starting point.[4] The polarity can be adjusted based on TLC analysis.
-
Recrystallization: This is the final and most critical step for obtaining a high-purity, crystalline product. Ethanol is a commonly used and effective solvent for recrystallizing 3-formylchromone.[5]
-
-
Issue 3: Low Yield of Crystalline Product After Recrystallization.
-
Question: I've gone through the recrystallization process, but my final yield of pure 3-formylchromone is very low. What went wrong?
-
Answer: Low recovery from recrystallization is a classic problem that can be optimized by carefully considering the principles of solubility.[6]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] If the solvent is too good, the product will remain in solution even at low temperatures.
-
Solution: If ethanol results in low recovery, you might be using too much of it. Alternatively, you could explore a two-solvent system like ethyl acetate/hexanes, where the compound is soluble in ethyl acetate and insoluble in hexanes.[4]
-
-
Excessive Solvent Volume: Using too much hot solvent to dissolve the crude product is a very common mistake. This prevents the solution from becoming saturated upon cooling, leading to poor crystal formation.[4]
-
Solution: Add the hot solvent portion-wise, just until the solid dissolves completely. If you accidentally add too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Cooling Rate is Too Fast: Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the product to "crash out" as an amorphous precipitate or oil, trapping impurities.[4]
-
Solution: Allow the hot solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Premature Crystallization During Hot Filtration: If your hot solution contains insoluble impurities that need to be filtered out, the product can sometimes crystallize in the funnel.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the product stays in solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it important in this synthesis?
A1: The Vilsmeier reagent is an electrophilic chloroiminium ion, typically formed in situ from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[7] It is the key electrophile in the Vilsmeier-Haack reaction that attacks the electron-rich enolate of the 2'-hydroxyacetophenone, leading to the formation of the chromone ring and the introduction of the formyl group.
Q2: What are the key safety precautions to consider during the Vilsmeier-Haack reaction and work-up?
A2: The Vilsmeier-Haack reaction can be highly exothermic and presents thermal hazards.[8][9]
-
Reagent Addition: The addition of POCl₃ to DMF should be done slowly and at a controlled temperature (typically 0-5 °C) to manage the initial exotherm.
-
Quenching: The quenching of the reaction mixture with water is also highly exothermic and should be performed with caution, by slowly adding the reaction mixture to a large excess of ice.
-
Ventilation: The reaction and work-up should be carried out in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture to release HCl gas.
Q3: Can I use other formylating agents for this synthesis?
A3: While the Vilsmeier-Haack reaction is the most common and generally high-yielding method for the synthesis of 3-formylchromones,[1] other formylation methods exist in organic chemistry. However, for this specific transformation, the Vilsmeier-Haack approach is well-established and optimized.
Q4: How can I confirm the identity and purity of my final 3-formylchromone product?
A4: Standard spectroscopic techniques are used for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic signals for the aromatic protons on the chromone ring system, as well as a singlet for the aldehyde proton (typically around 10 ppm) and a singlet for the proton at the C2 position of the chromone ring.
-
IR (Infrared) Spectroscopy: You should observe characteristic stretching frequencies for the aldehyde C=O and the ketone C=O in the pyrone ring.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and work-up of 3-formylchromone, with explanations for each step.
Protocol 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
This protocol is a general procedure and may need to be adapted based on the specific substituted 2'-hydroxyacetophenone used.
| Reagent/Solvent | Molar Eq. | Purpose |
| 2'-Hydroxyacetophenone | 1.0 | Starting material |
| Dimethylformamide (DMF) | ~10 | Reagent and solvent |
| Phosphorus oxychloride (POCl₃) | 2.0 - 3.0 | Activates DMF to form the Vilsmeier reagent |
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Scientist's Note: This exothermic step forms the Vilsmeier reagent. Slow addition and temperature control are crucial for safety and to prevent degradation of the reagent.[8]
-
-
Addition of Acetophenone: Dissolve the 2'-hydroxyacetophenone in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Scientist's Note: Heating drives the reaction to completion. The reaction progress should be monitored by TLC to avoid prolonged heating which can lead to side product formation.
-
-
Work-up - Quenching and Hydrolysis: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Scientist's Note: This is a highly exothermic step. The slow addition to a large volume of ice is critical for safety and to ensure efficient precipitation. This step also initiates the hydrolysis of the iminium salt intermediate to the final aldehyde.[2]
-
-
Isolation of Crude Product: Continue stirring the aqueous mixture for 1-2 hours to ensure complete hydrolysis and precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold water until the filtrate is neutral. This removes residual DMF and inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of 3-Formylchromone by Recrystallization
| Solvent | Purpose |
| Ethanol | Recrystallization solvent |
Procedure:
-
Dissolution: Place the crude, dry 3-formylchromone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]
-
Scientist's Note: The key is to use the minimum amount of hot solvent to create a saturated solution upon cooling.[4]
-
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask. Add a small amount of excess hot ethanol to the solution to prevent premature crystallization during filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of well-defined crystals.[4]
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals to a constant weight.
Visualizing the Process
Vilsmeier-Haack Reaction and Work-up Workflow
Caption: Workflow for 3-Formylchromone Synthesis and Purification.
Troubleshooting Logic for Low Product Precipitation
Caption: Troubleshooting Low Product Precipitation.
References
- 1. sciforum.net [sciforum.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Home Page [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
A Comparative Analysis for Drug Discovery: 6-Methoxy vs. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of medicinal chemistry, the chromone scaffold represents a "privileged structure," a framework that repeatedly appears in molecules with diverse and potent biological activities. Within this class, 3-formylchromones are particularly valuable as versatile intermediates for the synthesis of a wide array of therapeutic agents. The substituent at the 6-position of the chromone ring plays a pivotal role in modulating the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comprehensive comparative study of two key analogues: 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, bearing an electron-donating group, and 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, with an electron-withdrawing group. This analysis is designed to arm researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic and therapeutic strategies.
At a Glance: Key Physicochemical and Spectroscopic Differences
The electronic nature of the substituent at the 6-position—methoxy being electron-donating and bromo being electron-withdrawing—imparts distinct characteristics to each molecule. These differences are not merely academic; they have profound implications for the reactivity of the aldehyde group, the potential for intermolecular interactions, and ultimately, the biological activity profile.
| Property | This compound | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde |
| Molecular Formula | C₁₁H₈O₄[1] | C₁₀H₅BrO₃ |
| Molecular Weight | 204.18 g/mol [1] | 253.05 g/mol |
| Appearance | Solid | Whitish-yellowish solid[2] |
| Melting Point | Not specified | 195-197 °C[2] |
| CAS Number | 42059-79-0[1] | 52817-12-6 |
Table 1. Physicochemical Properties Comparison.
The spectroscopic data further illuminates the electronic disparity between these two molecules. In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are indicative of the electron density of the benzene ring. The electron-donating methoxy group is expected to shield the aromatic protons, leading to upfield shifts compared to the bromo analogue. Conversely, the electron-withdrawing bromine atom will deshield the aromatic protons, causing them to resonate at a lower field.
| Nucleus | This compound (DMSO-d₆) | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (CDCl₃)[2] |
| ¹H NMR (δ, ppm) | ||
| H-2 | Not available | 8.56 (s, 1H) |
| H-5 | Not available | 8.44 (d, J = 2.4 Hz, 1H) |
| H-7 | Not available | 7.86 (dd, J = 2.4, 8.8 Hz, 1H) |
| H-8 | Not available | 7.47 (d, J = 8.8 Hz, 1H) |
| -CHO | Not available | 10.39 (s, 1H) |
| -OCH₃ | Not available | - |
| ¹³C NMR (δ, ppm) | ||
| C-2 | Not available | 160.66 |
| C-3 | Not available | 126.64 |
| C-4 | Not available | 174.73 |
| C-4a | Not available | 120.52 |
| C-5 | Not available | 128.85 |
| C-6 | Not available | 120.36 |
| C-7 | Not available | 137.83 |
| C-8 | Not available | Not available |
| C-8a | Not available | 154.98 |
| -CHO | Not available | 188.12 |
| -OCH₃ | Not available | - |
Table 2. Comparative NMR Spectroscopic Data. Note: Complete, directly comparable NMR data in the same solvent was not available in the searched literature. The provided data is from different sources and solvents and should be interpreted with caution.
Synthesis: A Shared Pathway via the Vilsmeier-Haack Reaction
Both 6-methoxy- and 6-bromo-4-oxo-4H-chromene-3-carbaldehyde can be efficiently synthesized from their respective 2'-hydroxyacetophenone precursors using the Vilsmeier-Haack reaction. This classic formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the formyl group at the 3-position of the chromone ring.
Figure 1. Generalized workflow for the Vilsmeier-Haack synthesis of 6-substituted-4-oxo-4H-chromene-3-carbaldehydes.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
6-Substituted-2'-hydroxyacetophenone (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 3.0 eq)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool DMF (5 volumes based on the acetophenone) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Dissolve the 6-substituted-2'-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF.
-
Add the acetophenone solution dropwise to the Vilsmeier reagent mixture.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
A precipitate of the crude product will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from ethanol to yield the desired 6-substituted-4-oxo-4H-chromene-3-carbaldehyde.
Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the values reported in the literature.
Comparative Reactivity and Biological Potential: An Expert's Perspective
The key to understanding the differential therapeutic potential of these two molecules lies in the electronic influence of their 6-substituents.
This compound: The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the benzene ring. This has several consequences:
-
Reactivity: The increased electron density on the chromone ring may make it more susceptible to electrophilic attack, although the primary site of reactivity for further derivatization remains the aldehyde group. The electron-donating nature of the methoxy group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to the bromo analogue.
-
Biological Activity: While general biological activities are associated with the chromone scaffold, specific data for the 6-methoxy analogue is sparse. The presence of the methoxy group can enhance interactions with biological targets through hydrogen bonding with the oxygen atom. It can also influence the molecule's lipophilicity and metabolic stability, which are critical factors in drug design.
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: The bromine atom is an electron-withdrawing group through induction, which deactivates the benzene ring towards electrophilic substitution.
-
Reactivity: The electron-withdrawing nature of bromine increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for the synthesis of derivatives via reactions at the aldehyde.
-
Biological Activity: The presence of a halogen atom, such as bromine, can significantly impact biological activity. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, is increasingly recognized as a crucial interaction in drug-receptor binding. Studies on related bromo-substituted chromones have indicated potential for enhanced cytotoxicity and enzyme inhibition. For instance, derivatives of 6-bromo-4H-chromenes have shown promising cytotoxic activity against various cancer cell lines.[3] Furthermore, 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde has been reported to exhibit tumor cell-cytotoxic, anti-HIV, and urease inhibitory activities.[4] This suggests that the 6-bromo analogue is a promising candidate for further investigation as an anticancer or enzyme-inhibiting agent.
Figure 2. Conceptual comparison of the influence of 6-methoxy and 6-bromo substituents on the properties of 4-oxo-4H-chromene-3-carbaldehyde.
Proposed Experimental Workflow for Biological Evaluation
To empirically determine the comparative biological potential of these two compounds, a standardized set of in vitro assays is recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer agents.
Protocol Outline:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-methoxy and 6-bromo-4-oxo-4H-chromene-3-carbaldehydes in the culture medium. Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Self-Validation: The assay's validity is confirmed by a clear dose-dependent response for the test compounds and the expected high cytotoxicity of the positive control. Consistent results across replicate experiments are essential.
Conclusion and Future Directions
This comparative guide highlights the significant influence of the 6-position substituent on the chemical and potential biological properties of 4-oxo-4H-chromene-3-carbaldehydes. The electron-donating methoxy group in this compound and the electron-withdrawing bromine atom in its 6-bromo counterpart create two distinct molecular entities with differing reactivity profiles and, most likely, divergent biological activities.
While the synthesis of both compounds is straightforward via the Vilsmeier-Haack reaction, the available literature suggests that the 6-bromo analogue may hold greater promise as a scaffold for the development of cytotoxic and enzyme-inhibiting agents, largely due to the potential for halogen bonding and its electron-withdrawing nature. However, empirical biological testing is paramount. The proposed MTT assay workflow provides a robust starting point for such investigations.
Future research should focus on a direct, head-to-head comparison of these two compounds in a panel of cancer cell lines and against a variety of enzyme targets. Furthermore, the aldehyde functionality of both molecules serves as a synthetic handle for the creation of diverse chemical libraries. A comparative investigation of the biological activities of these derivative libraries will provide a deeper understanding of the structure-activity relationships and could lead to the discovery of novel and potent therapeutic agents.
References
- 1. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted 3-Formylchromones
Introduction: The Chromone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. These are often referred to as "privileged structures." The chromone (4H-1-benzopyran-4-one) ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic molecules with diverse therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2]
Among chromone derivatives, 3-formylchromones stand out as exceptionally versatile synthetic intermediates.[2][3][4] The electron-deficient nature of the chromone ring, combined with the reactive aldehyde group at the C-3 position, provides a powerful platform for generating a vast library of complex heterocyclic systems.[3] This guide focuses specifically on the strategic modification of the 3-formylchromone scaffold at the C-6 position. We will provide a comparative analysis, supported by experimental data, of how varying the substituent at this key position modulates the compound's biological profile, offering insights for researchers engaged in rational drug design.
The 6-Substituted 3-Formylchromone Scaffold: A Strategic Design
The fundamental structure of a 6-substituted 3-formylchromone is depicted below. The rationale for focusing on the C-6 position is rooted in established medicinal chemistry principles.[5] This position on the benzene ring portion of the scaffold is ideal for introducing chemical diversity. Substituents here can profoundly alter the molecule's electronic properties (through electron-donating or -withdrawing groups), lipophilicity (hydrophobicity), and steric profile. These modifications, in turn, influence how the molecule interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) properties, without disrupting the core pharmacophore defined by the γ-pyrone ring and the C-3 aldehyde.[6]
Caption: General structure of the 6-substituted 3-formylchromone scaffold.
Comparative Analysis of Biological Activity: The Impact of the C-6 Substituent
The nature of the group at the C-6 position has been shown to be a critical determinant of biological activity. Below, we compare the performance of various analogs across different therapeutic areas, supported by published experimental data.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities. The 6-substituted 3-formylchromone scaffold has emerged as a promising starting point. Studies have revealed a clear trend: the introduction of lipophilic, electron-withdrawing groups at the C-6 position significantly enhances antimicrobial potency.[7]
A key study by Asiri et al. involved the synthesis of novel dithiazole derivatives from various 6-substituted 3-formylchromones and their subsequent evaluation against pathogenic bacterial and fungal strains. The results, summarized in the table below, clearly illustrate the SAR.
Table 1: Antimicrobial Activity (MIC, µg/mL) of 3-Formylchromone Derivatives
| Compound ID | 6-Substituent (R) | B. subtilis | S. aureus | E. coli | S. cerevisiae | Reference |
| 3a | H | 12.5 | 6.25 | 25 | 12.5 | [7] |
| 3c | 6-Cl | 0.78 | 6.25 | 12.5 | 12.5 | [7] |
| 3f | 6-Br | 3.12 | 12.5 | 12.5 | 6.25 | [7] |
| 3h | 6,8-di-Br | 1.56 | 12.5 | 1.56 | 3.12 | [7] |
| Gentamicin | (Std. Bacteria) | 0.78 | 1.56 | 3.12 | - | [7] |
| Fluconazole | (Std. Fungus) | - | - | - | 6.25 | [7] |
Data derived from a study on dithiazolylchromones synthesized from corresponding 3-formylchromones.
Analysis & Expertise: The data unequivocally demonstrates that halogenation at the C-6 position is a highly effective strategy for boosting antimicrobial activity. The 6-chloro derivative (3c ) exhibited outstanding activity against B. subtilis, matching the potency of the standard drug Gentamicin.[7] Similarly, the 6,8-dibromo analog (3h ) showed excellent potency against E. coli and the fungal strain S. cerevisiae.[7] This enhancement can be attributed to two factors:
-
Increased Lipophilicity: Halogens increase the overall lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of microbes.
-
Electronic Effects: The electron-withdrawing nature of chlorine and bromine can modulate the reactivity of the chromone core, potentially enhancing its interaction with microbial targets.
This trend is further supported by research on related chromone-3-carbonitriles, where 6-bromo and 6,8-dichloro derivatives displayed potent antifungal and antibiofilm activity against multiple Candida species.[8]
Cytotoxic (Anticancer) Activity
The evaluation of 3-formylchromone derivatives against various human cancer cell lines has revealed significant tumor cell-specific cytotoxicity, with the C-6 substituent again playing a pivotal role.[9]
A study by Kawase et al. investigated the cytotoxicity of a series of 6-substituted 3-formylchromones. While the authors noted that no simple, clear-cut relationship exists for all derivatives, distinct trends emerged from the experimental data.[9]
Table 2: Cytotoxicity (CC₅₀, µM) of 6-Substituted 3-Formylchromones Against HL-60 Cells
| Compound ID | 6-Substituent (R) | CC₅₀ (µM) vs. HL-60 | Reference |
| FC1 | H | 59 | [9] |
| FC2 | 6-Methyl | 13 | [9] |
| FC3 | 6-Ethyl | 20 | [9] |
| FC5 | 6-Nitro | >100 (low activity) | [9] |
| FC6 | 6-Fluoro | 10 | [9] |
| FC7 | 6-Chloro | 10 | [9] |
| FC9 | 6-Chloro-7-methyl | 11 | [9] |
| FC10 | 6,8-Dichloro | 18 | [9] |
| FC11 | 6,8-Dibromo | 28 | [9] |
HL-60: Human promyelocytic leukemia cell line. Data extracted from Kawase et al.[9]
Analysis & Expertise: The results indicate that substitution at the C-6 position is generally favorable for enhancing cytotoxicity compared to the unsubstituted parent compound (FC1 ).[9]
-
Halogenation: Once again, halogenated derivatives showed superior performance. The 6-fluoro (FC6 ) and 6-chloro (FC7 ) analogs were the most potent compounds in this series against the HL-60 cell line.[9]
-
Alkylation: Small alkyl groups like methyl (FC2 ) and ethyl (FC3 ) also led to a significant increase in cytotoxic activity.[9]
-
Electron-Withdrawing Groups: While electron-withdrawing halogens were beneficial, the strongly withdrawing nitro group (FC5 ) resulted in a loss of activity, suggesting a more complex interplay of electronic and steric factors is at play.[9]
-
The 3-Formyl Group: The study also highlighted the critical importance of the 3-formyl group itself, as derivatives lacking it showed markedly reduced cytotoxicity.[9]
These findings suggest that small, electronegative, and lipophilic substituents at the C-6 position are optimal for maximizing the anticancer potential of this scaffold.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] The chromone scaffold has been successfully exploited to develop potent kinase inhibitors.[11] While direct, comparative SAR data for a series of 6-substituted 3-formylchromones against a specific kinase is not extensively detailed in the literature, we can infer a strong potential based on SAR principles from related heterocyclic kinase inhibitors.[6][12]
Authoritative Grounding & Logical Extrapolation: In the development of indolylquinolinone inhibitors for Chek1 kinase, it was hypothesized and confirmed that substitution at the C-6 position, which projects into a hydrophobic pocket of the kinase's ATP-binding site, dramatically improved affinity and potency.[6] A similar principle applies to the 3-formylchromone scaffold. The C-6 position is an analogous vector for probing such hydrophobic regions.
Caption: Logical workflow for enhancing kinase inhibition via C-6 substitution.
Based on this, we can postulate a strong SAR hypothesis:
-
Small, lipophilic groups (e.g., methyl, chloro, bromo) at the C-6 position are predicted to enhance kinase inhibitory activity by establishing favorable hydrophobic interactions within the enzyme's active site.
-
Bulky groups may cause steric hindrance, reducing binding affinity.
-
Polar or charged groups may be disfavored unless a specific hydrogen-bonding partner is available in the target pocket.
This provides a clear and rational path for future experimental validation.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings discussed, we present standardized protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of 6-Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
This is the most common and efficient method for preparing the core scaffold.[2]
Caption: Workflow for Vilsmeier-Haack synthesis of 3-formylchromones.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 3 eq.) to 0°C. Add N,N-dimethylformamide (DMF, 3 eq.) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting 6-substituted 2-hydroxyacetophenone (1 eq.) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Cyclization: After the addition is complete, warm the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC.
-
Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-substituted 3-formylchromone.
Protocol 2: Cytotoxicity Evaluation using the Resazurin (AlamarBlue) Assay
This fluorescent assay is a reliable method for measuring cell viability.[4][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HL-60) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-substituted 3-formylchromones) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
Assay: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Readout: Incubate for another 2-4 hours. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the 50% inhibitory concentration (IC₅₀ or CC₅₀) using non-linear regression analysis.
Conclusion and Future Directions
Key SAR Insights:
-
Halogenation is Key: Chloro and bromo substituents at C-6 are highly beneficial for antimicrobial and cytotoxic activities.[7][9]
-
Small Alkyl Groups are Favorable: A 6-methyl group also significantly improves cytotoxicity over the unsubstituted analog.[9]
-
The 3-Formyl Group is Essential: This group is integral to the observed biological activities and serves as a crucial handle for further derivatization.[9]
Future research should focus on a systematic expansion of the substituents at the C-6 position to further refine this SAR. Exploring a wider range of bioisosteres, hydrogen bond donors/acceptors, and metabolically stable groups could lead to the discovery of next-generation agents with improved potency and selectivity. Furthermore, screening these optimized compounds against a broad panel of protein kinases is a logical and promising next step to validate the kinase inhibition hypothesis and unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural validation a cornerstone of rigorous scientific research. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of small organic molecules, using 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde as a focal point. While crystallographic data for the closely related analog, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, will be used for illustrative purposes, the principles and comparative analysis hold true. We will also explore the capabilities and limitations of complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic view of modern structural validation strategies.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and stereochemistry.[2] The resulting atomic coordinates offer an unparalleled level of structural detail, making it an indispensable tool in medicinal chemistry and materials science.
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous experimental execution. The fundamental principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[1] By analyzing the positions and intensities of these diffracted beams, a three-dimensional model of the molecule can be reconstructed.
The Experimental Workflow: A Self-Validating System
The experimental workflow for single-crystal X-ray crystallography is inherently self-validating, with numerous checkpoints to ensure the quality and reliability of the final structure.
The causality behind these steps is crucial. High purity of the initial compound is a prerequisite for growing high-quality single crystals. The choice of crystallization technique and solvent system is critical and often requires empirical screening to find the optimal conditions for forming well-ordered crystals of suitable size (typically >0.1 mm in all dimensions).[1] During data collection, the crystal is rotated in the X-ray beam to capture a complete set of diffraction data. The quality of the data is assessed by parameters such as Rint, which measures the consistency of symmetry-related reflections.[3] Finally, the structure is solved and refined, a process that involves fitting the atomic model to the experimental diffraction data. The quality of the final model is judged by crystallographic R-factors (R1 and wR2), which should be as low as possible, and a goodness-of-fit (GooF) value close to 1.0.[4]
A Comparative Analysis: The Role of Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary and often more readily obtainable information about a molecule's connectivity, functional groups, and behavior in solution. For many routine applications and for non-crystalline materials, these methods are the primary means of structural characterization.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions | Vibrational transitions of molecular bonds |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid | Gas (ionized) | Solid, Liquid, or Gas |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity (through-bond and through-space), relative stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Strengths | Unambiguous 3D structure determination | Provides detailed information about solution-state structure and dynamics; non-destructive | High sensitivity, provides exact molecular formula (HRMS) | Rapid and simple analysis of functional groups |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state | Can be complex to interpret for large or highly symmetric molecules; lower sensitivity than MS | Does not provide stereochemical information; fragmentation can be complex | Provides limited information on the overall molecular framework |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can elucidate the connectivity of atoms in a molecule.[6] One-dimensional (1D) NMR spectra provide information about the chemical environment of each nucleus, while two-dimensional (2D) experiments, such as COSY, HSQC, and HMBC, reveal through-bond and through-space correlations between nuclei. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methoxy group protons, the aldehyde proton, and the vinyl proton, with their coupling patterns revealing their neighboring relationships. ¹³C NMR would provide a count of the unique carbon atoms and their chemical environments.[7] While NMR is excellent for determining relative stereochemistry, establishing the absolute configuration can be more challenging and often requires specialized techniques.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing a crucial piece of information for confirming the molecular formula.[9] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide clues about the molecule's structure by revealing how it breaks apart under energetic conditions. For chromone derivatives, characteristic fragmentation patterns can often be identified, aiding in the confirmation of the core structure.[10] However, MS alone cannot provide information about the stereochemistry or the precise connectivity of the atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[11] Different chemical bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at the frequencies corresponding to its vibrational modes.[12] For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ketone and aldehyde, C-O-C stretching of the ether and pyran ring, and C-H stretching of the aromatic and aldehyde groups.[2] While IR is an excellent tool for confirming the presence of key functional groups, it provides limited information about the overall molecular skeleton.
Experimental Protocols
Single-Crystal X-ray Diffraction of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (as an analog)
-
Synthesis and Crystallization: The title compound can be synthesized via a Vilsmeier-Haack reaction from 4-hydroxy-3-methylacetophenone. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent system, such as ethanol.[3][4]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. The diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to obtain a set of structure factors. The structure is then solved using direct methods or Patterson methods. The resulting atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard 1D pulse programs are used for ¹H and ¹³C{¹H} spectra. For more detailed structural information, 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) should be performed.[13]
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectra are then integrated and the coupling constants are measured to elucidate the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF, Orbitrap, or FT-ICR instrument).[14][15]
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to gain structural insights.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[16]
-
Data Acquisition: Record the background spectrum of the empty sample compartment or the pure KBr pellet. Then, record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm⁻¹.[17]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.
Conclusion: An Integrated Approach to Structural Validation
While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, a comprehensive and robust structural validation strategy relies on an integrated approach. The combination of NMR, MS, and IR spectroscopy provides a wealth of complementary information that, when taken together, can build a highly confident structural assignment, even in the absence of a single crystal. For researchers in drug development and materials science, understanding the strengths and limitations of each technique is essential for making informed decisions and ensuring the scientific rigor of their findings. The unambiguous determination of molecular structure is not merely a final checkbox in a synthesis workflow; it is the fundamental basis upon which all subsequent biological and material property investigations are built.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 11. photometrics.net [photometrics.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. emory.edu [emory.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. mse.washington.edu [mse.washington.edu]
A Guide to the Spectroscopic Analysis of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and Its Synthetic Precursor
Introduction: The Chromone Scaffold in Drug Discovery
Chromones, heterocyclic compounds featuring a benzene ring fused to a pyranone ring, represent a "privileged structure" in medicinal chemistry and drug discovery.[1] Their derivatives are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The compound 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a valuable synthetic intermediate, with the aldehyde functional group at the 3-position providing a reactive handle for further molecular elaboration.
This guide provides an in-depth spectroscopic comparison between this compound and its direct synthetic precursor, 2'-hydroxy-5'-methoxyacetophenone. We will dissect the key transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into the causality behind the spectral changes. This analysis serves as a robust framework for reaction monitoring and definitive structural confirmation.
Synthetic Transformation: From Acetophenone to Chromone
The synthesis of this compound from 2'-hydroxy-5'-methoxyacetophenone is efficiently achieved via the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a formylating agent, the "Vilsmeier reagent," generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[5][6] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the activated aromatic ring of the precursor, followed by an intramolecular cyclization and subsequent hydrolysis during workup to yield the final chromone-3-carbaldehyde product.[6]
The causality is clear: the reaction must consume the phenolic hydroxyl and acetyl groups of the precursor to form the pyranone ring and the new aldehyde group. This fundamental transformation is directly observable in the spectroscopic data.
Caption: Synthetic pathway via the Vilsmeier-Haack reaction.
Comparative Spectroscopic Analysis
The successful conversion of the starting material to the product is unequivocally confirmed by a multi-technique spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for tracking this transformation. The key changes involve the disappearance of precursor signals and the emergence of new signals characteristic of the chromone ring system and the aldehyde functionality.
Key Diagnostic Changes:
-
Disappearance of Phenolic -OH: The broad singlet corresponding to the phenolic hydroxyl proton (typically > δ 11.0 ppm) in the precursor vanishes, confirming its involvement in the cyclization.
-
Disappearance of Acetyl Protons: The sharp singlet for the acetyl methyl protons (-COCH₃) around δ 2.5 ppm in the precursor is absent in the product spectrum.
-
Appearance of Aldehyde Proton: A new, highly deshielded singlet appears in the product spectrum (typically > δ 9.5 ppm), which is a definitive marker for the newly installed aldehyde proton (-CHO).[7]
-
Appearance of H-2 Proton: A singlet corresponding to the proton at the C-2 position of the pyranone ring emerges in a downfield region (typically δ 8.0-8.5 ppm).
-
Shifts in Aromatic Protons: The chemical shifts of the aromatic protons on the benzene ring are altered due to the change in the electronic environment upon formation of the fused pyranone ring.
| Proton Assignment | Precursor (2'-Hydroxy-5'-methoxyacetophenone) | Product (this compound) | Rationale for Change |
| Phenolic OH | ~δ 12.0 (s, 1H) | Absent | Consumption of the hydroxyl group during ring formation. |
| Acetyl CH₃ | ~δ 2.6 (s, 3H) | Absent | Consumption of the acetyl group during cyclization. |
| Methoxy CH₃ | ~δ 3.8 (s, 3H) | ~δ 3.9 (s, 3H) | Minor shift due to altered electronic environment. |
| Aromatic CH | ~δ 6.9-7.4 (m, 3H) | ~δ 7.1-7.6 (m, 3H) | Shifts due to the deshielding effect of the fused pyranone ring. |
| H-2 | Absent | ~δ 8.3 (s, 1H) | Formation of the heterocyclic pyranone ring. |
| Aldehyde CHO | Absent | ~δ 10.1 (s, 1H) | Introduction of the formyl group by the Vilsmeier reagent. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides complementary evidence by tracking changes in the carbon framework. The most significant changes are the appearance of new carbonyl carbons and the shift of existing carbons.
| Carbon Assignment | Precursor (2'-Hydroxy-5'-methoxyacetophenone) | Product (this compound) | Rationale for Change |
| Acetyl C=O | ~δ 203 | Absent | Original ketone carbonyl is consumed. |
| Pyranone C=O (C-4) | Absent | ~δ 175 | Formation of the γ-pyrone ring carbonyl. |
| Aldehyde C=O (C-3) | Absent | ~δ 189 | Introduction of the aldehyde carbonyl. |
| Acetyl CH₃ | ~δ 26 | Absent | Loss of the acetyl methyl group. |
| Aromatic/Olefinic C | ~δ 114-160 | ~δ 100-160 | Significant shifts and appearance of new sp² carbons (C-2, C-3). |
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy is exceptionally useful for identifying the key carbonyl functional groups. The transition from a single ketone in the precursor to two distinct carbonyls (ketone and aldehyde) in the product is the most telling feature. The principles of vibrational spectroscopy are well-established for elucidating molecular structures.[8]
Key Diagnostic Changes:
-
Broad O-H Stretch: The broad absorption band of the phenolic hydroxyl group (~3400-3200 cm⁻¹) in the precursor disappears.
-
Carbonyl (C=O) Region: This region provides the most definitive confirmation.
-
Precursor: A single strong absorption band for the aryl ketone C=O stretch appears around 1650 cm⁻¹.
-
Product: Two distinct, strong C=O absorption bands are observed. The γ-pyrone ketone stretch typically appears around 1630-1660 cm⁻¹, while the conjugated aldehyde C=O stretch is found at a higher frequency, often around 1685-1700 cm⁻¹.[9]
-
-
Aldehyde C-H Stretch: The product may also show characteristic, though often weak, C-H stretching bands for the aldehyde proton around 2850 and 2750 cm⁻¹.
| Vibrational Mode | Precursor (cm⁻¹) | Product (cm⁻¹) | Rationale for Change |
| O-H Stretch (Phenolic) | ~3300 (broad) | Absent | Ring closure consumes the hydroxyl group. |
| C-H Stretch (Aldehydic) | Absent | ~2850, ~2750 | Appearance of the new aldehyde C-H bond. |
| C=O Stretch (Ketone) | ~1650 | ~1640 (γ-Pyrone) | Shift and change in character of the ketone carbonyl. |
| C=O Stretch (Aldehyde) | Absent | ~1690 | Appearance of the new aldehyde carbonyl. |
| C-O Stretch (Aryl Ether) | ~1250 | ~1260 | Minor shift in the methoxy group vibration. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry validates the identity of the product by confirming its molecular weight and providing structural information through fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for observing the molecular ion.
-
Precursor (C₉H₁₀O₃): Expected Molecular Weight = 166.17 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 166 or 167, respectively.
-
Product (C₁₁H₈O₄): Expected Molecular Weight = 204.18 g/mol .[10][11] The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 204 or 205. This mass increase of 38 amu corresponds to the net addition of C₂H₂O and the loss of H₂ (C₁₁H₈O₄ - C₉H₁₀O₃ = C₂(-H₂)O).
The fragmentation patterns will also differ significantly. For instance, chromone derivatives often exhibit characteristic fragmentation pathways that can be elucidated through high-resolution mass spectrometry.[12][13]
Standard Operating Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following self-validating protocols must be followed.
Workflow for Structural Confirmation
Caption: Standardized workflow for spectroscopic characterization.
A. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Calibration: Before analysis, ensure the spectrometer is properly locked, tuned, and shimmed using standard instrument procedures to achieve optimal resolution and lineshape.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
B. FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the instrument's pressure clamp.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to known values for relevant functional groups.
C. Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular weights of the precursor and product (e.g., m/z 100-500).
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
Conclusion
The spectroscopic comparison of this compound and its precursor, 2'-hydroxy-5'-methoxyacetophenone, provides a definitive and multi-faceted confirmation of the Vilsmeier-Haack transformation. The disappearance of the precursor's phenolic hydroxyl and acetyl methyl signals in NMR, coupled with the emergence of the characteristic aldehyde and pyranone ring proton signals, offers unambiguous proof of the reaction's success. This is corroborated by IR spectroscopy, which clearly shows the replacement of a single ketone carbonyl with two distinct carbonyl absorptions, and by mass spectrometry, which confirms the expected increase in molecular weight. Together, these techniques form a robust analytical protocol essential for researchers in synthetic and medicinal chemistry.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. achmem.com [achmem.com]
- 12. Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]
A Comparative Analysis of Synthetic Routes to 3-Formylchromones: A Guide for Researchers
Introduction: The Significance of 3-Formylchromones
3-Formylchromone, or 4-oxo-4H-chromene-3-carbaldehyde, stands as a cornerstone intermediate in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, featuring a Michael acceptor system, a reactive aldehyde, and a heterocyclic scaffold, renders it an exceptionally versatile building block for the synthesis of a diverse array of complex bioactive molecules and fused heterocyclic systems. The chromone nucleus itself is a privileged scaffold, present in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The addition of the C3-formyl group unlocks a gateway for extensive chemical modifications, enabling the construction of novel molecular architectures with potential therapeutic applications, ranging from antimicrobial to anticancer agents.
This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-formylchromones. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages, limitations, and substrate scope. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the strategic design and execution of synthetic campaigns targeting this pivotal class of compounds.
Primary Synthetic Strategies: An Overview
The synthesis of 3-formylchromones can be broadly categorized into two main approaches:
-
Direct Cyclization and Formylation: This is the most prevalent and efficient strategy, where a suitable acyclic precursor, typically a substituted 2'-hydroxyacetophenone, undergoes a one-pot reaction to form the chromone ring while simultaneously introducing the formyl group at the C3 position. The Vilsmeier-Haack reaction is the quintessential example of this approach.
-
Functional Group Interconversion on a Pre-formed Chromone Ring: This strategy involves the synthesis of a chromone derivative with a different functional group at the C3 position, which is then chemically transformed into the desired aldehyde. A key example is the oxidation of a 3-hydroxymethyl group.
We will now explore these routes in detail.
Route 1: The Vilsmeier-Haack Reaction of 2'-Hydroxyacetophenones
The Vilsmeier-Haack reaction is, by far, the most widely employed and reliable method for the synthesis of 3-formylchromones.[1][2] This one-pot procedure involves the reaction of a 2'-hydroxyacetophenone with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds via a double formylation of the starting material, followed by an intramolecular cyclization and dehydration to yield the final product.[2]
Mechanistic Insights
The causality behind this transformation lies in the electrophilic nature of the Vilsmeier reagent, a chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻. The reaction is believed to initiate with the formylation of the phenolic hydroxyl group of the 2'-hydroxyacetophenone. This is followed by a second formylation at the enolizable α-methyl group of the acetophenone. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the phenoxide onto one of the formyl groups, which subsequently eliminates water to form the stable chromone ring system.
References
A Comparative Guide to the Biological Efficacy of 6-Methoxychromone Analogs: Structure-Activity Relationships and Therapeutic Potential
Executive Summary
The chromone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive comparison of 6-methoxychromone analogs, focusing on how the strategic placement of different substituents modulates their biological efficacy. We delve into the structure-activity relationships (SAR) that govern their anticancer and enzyme-inhibitory properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Prominence of the 6-Methoxychromone Scaffold
Chromones (4H-chromen-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds, widely found in nature and renowned for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities.[3] The inherent planarity and hydrogen bonding capabilities of the chromone ring system make it an ideal scaffold for interacting with various biological targets.
The presence of a methoxy (-OCH₃) group at the C-6 position of the chromone's benzo ring is a recurring motif in many potent bioactive molecules.[4] This substituent is not merely a passive structural element; its electron-donating nature and lipophilicity can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and target binding affinity.[5][6] This guide will explore how modifications to this core structure give rise to analogs with tailored biological functions, primarily focusing on anticancer and SIRT2 inhibitory activities.
Comparative Analysis of Biological Efficacy
The therapeutic potential of a 6-methoxychromone analog is critically dependent on the nature and position of other substituents on the chromone core. Below, we compare the efficacy of various analogs based on their primary biological activities.
Anticancer Activity: Potent Inhibition of Tubulin Polymerization
A primary mechanism through which many chromone-based compounds exert their anticancer effects is the disruption of microtubule dynamics via tubulin polymerization inhibition.[7][8] These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules, which are essential for cell division, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[9][10]
Structure-Activity Relationship (SAR) Insights:
-
C-2 Position: Substitution at the C-2 position with an aryl group is often crucial for potent activity. The substitution pattern on this aryl ring, such as the presence of methoxy groups (e.g., a 3,4,5-trimethoxyphenyl ring), can enhance binding to the colchicine site.[10]
-
C-3 Position: The C-3 position is a key site for modification. Attaching a benzoyl group, particularly one with trimethoxy substitutions, has been shown to yield highly potent tubulin inhibitors.[11]
-
C-6 Position: The 6-methoxy group itself is a significant contributor to antimetastatic and antiangiogenic activity.[4] Its presence often enhances the overall potency of the compound.
-
Other Positions (C-8): The addition of larger, electron-withdrawing groups at positions like C-8 can also favorably influence activity, suggesting that multiple points of interaction with the target protein are beneficial.[1][2]
dot
Caption: Key SAR points for 6-methoxychromone anticancer activity.
Table 1: Comparison of Anticancer Activity of 6-Methoxychromone Analogs
| Compound ID | Key Substituents | Target Cell Line(s) | IC₅₀ (nM) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| BNC105 | 2-methyl, 3-(3,4,5-trimethoxybenzoyl), 7-hydroxy | HUVEC, H460 | 10 - 20 | Tubulin Polymerization Inhibitor | [11] |
| Compound 4a | N-aryl-tetrahydroquinoline moiety | A549, KB, DU145 | 16 - 20 | Tubulin Polymerization Inhibitor | [7][8] |
| Compound 6h | 2-(2-fluorophenyl), 3-(3,4,5-trimethoxybenzoyl) | A549, H460 | 62 - 89 | Tubulin Polymerization Inhibitor | [10] |
| Compound 5b | 6-[3-(dimethylamino)propylamino] on indenoquinolinone | H460 | 3,390 (3.39 µM) | DNA Intercalation, Caspase Activation |[9] |
Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
Enzyme Inhibition: Selective Sirtuin 2 (SIRT2) Inhibitors
Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes, including cell cycle regulation and aging. SIRT2, in particular, is a target for neurodegenerative diseases and cancer, as its inhibition leads to hyperacetylation of α-tubulin and subsequent tumor growth inhibition.[1] A series of chromone and chroman-4-one derivatives have been identified as potent and highly selective SIRT2 inhibitors.[1][2]
Structure-Activity Relationship (SAR) Insights:
-
Positions 6 and 8: For potent SIRT2 inhibition, larger, electron-withdrawing substituents at the C-6 and C-8 positions were found to be favorable.[2] This contrasts with some anticancer analogs where the 6-methoxy group is preferred.
-
Position 2: An alkyl chain with three to five carbons at the C-2 position was crucial for high potency.[2]
-
Selectivity: Notably, the most potent SIRT2 inhibitors based on the chromone scaffold were completely selective for SIRT2 over SIRT1 and SIRT3, a highly desirable trait for targeted drug development.[1]
Table 2: Comparison of SIRT2 Inhibition by Substituted Chromone Analogs
| Compound ID | Substituents (C-2, C-6, C-8) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 1a | -pentyl, -H, -H | >200 | 29 | >200 | [1][2] |
| 1m | -pentyl, -Br, -Br | >200 | 4.3 | >200 | [1][2] |
| 1p | -pentyl, -NO₂, -NO₂ | >200 | 3.5 | >200 | [1][2] |
| 6 | -propyl, -Cl, -Cl | >200 | 5.5 | >200 |[1][2] |
Note: Data shows high selectivity for SIRT2. IC₅₀ >200 µM indicates minimal to no inhibition at the tested concentration.
Key Experimental Methodologies
The evaluation of novel chemical entities requires robust and reproducible experimental protocols. The methodologies described below are fundamental to assessing the biological efficacy of 6-methoxychromone analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable, metabolically active cells. This allows for the quantification of a compound's cytotoxic or growth-inhibitory effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 6-methoxychromone analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Inhibition Assay
Causality: This cell-free assay directly measures a compound's ability to interfere with the assembly of tubulin dimers into microtubules. The polymerization process causes an increase in light scattering, which can be monitored over time using a spectrophotometer. An effective inhibitor will prevent or reduce this increase in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. To initiate polymerization, add GTP (1.0 mM final concentration) to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot the absorbance versus time. The IC₅₀ is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
dot
Caption: A typical workflow for evaluating novel chromone analogs.
Visualizing the Mechanism: Tubulin Inhibition Pathway
The disruption of microtubule function is a powerful strategy in cancer therapy. The following diagram illustrates the logical flow from drug-target interaction to cellular outcome.
dot
Caption: Mechanism of action for tubulin-inhibiting chromone analogs.
Conclusion and Future Directions
The 6-methoxychromone scaffold is a highly versatile and "privileged" platform for the development of novel therapeutics. Structure-activity relationship studies have demonstrated that precise modifications to this core can yield potent and selective inhibitors for distinct biological targets, ranging from tubulin in cancer cells to the SIRT2 enzyme implicated in neurodegeneration.[1][11]
Specifically, analogs featuring 2-aryl and 3-benzoyl substitutions show promise as anticancer agents that disrupt microtubule dynamics.[10][11] In contrast, analogs with larger, electron-withdrawing groups at the C-6 and C-8 positions are potent and selective inhibitors of SIRT2.[2]
Future research should focus on optimizing the drug-like properties of these potent analogs, including their aqueous solubility and metabolic stability, to improve their potential for clinical development.[7][8] Further exploration of substitutions at other positions on the chromone ring could uncover novel activities and further refine the selectivity profile of this remarkable class of compounds.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijrar.org [ijrar.org]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde Derivatives
Introduction: The Imperative for Rigorous Identity Confirmation
The synthetic route to these compounds, often involving a Vilsmeier-Haack reaction on the corresponding 2'-hydroxyacetophenone, can present challenges such as regioselectivity and the formation of closely related impurities.[4][5] Therefore, relying on a single analytical technique is insufficient for unequivocal identification. This guide champions an orthogonal, multi-technique approach, integrating spectroscopic and chromatographic data to build a self-validating system for structural confirmation.
The Analytical Gauntlet: A Comparative Overview of Techniques
Confirming the identity of a target molecule is not a linear process but an integrated workflow. Each technique provides a unique piece of the structural puzzle. The synergy between spectroscopy (elucidating the molecular framework) and chromatography (assessing purity and identity against a standard) is paramount.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical flow from a crude synthetic product to a fully characterized and validated compound.
Caption: A logical workflow for the purification and multi-technique structural validation of synthetic compounds.
Spectroscopic Methods: Decoding the Molecular Blueprint
Spectroscopy provides direct evidence of a molecule's functional groups and connectivity. For chromone derivatives, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are required for a complete assignment.
Causality in NMR: The electron-withdrawing nature of the carbonyl and aldehyde groups, combined with the aromatic ring currents, results in a highly dispersed ¹H NMR spectrum with characteristic chemical shifts. The aldehyde proton, in particular, is highly deshielded and appears in a unique downfield region (9-10 ppm), making it a key diagnostic signal.[6]
Expected Spectroscopic Data for 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde:
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |
| Aldehyde H (CHO) | ~9.5 - 10.5 | Singlet (s) | C-4 (Ketone C=O) | ~175 - 180 |
| H-2 | ~8.5 - 9.0 | Singlet (s) | C-3 | ~120 - 125 |
| H-5 | ~7.5 - 7.8 | Doublet (d) | Aldehyde C (CHO) | ~185 - 190 |
| H-7 | ~7.2 - 7.4 | Doublet of doublets (dd) | C-2 | ~155 - 160 |
| H-8 | ~7.0 - 7.2 | Doublet (d) | Methoxy C (OCH₃) | ~55 - 60 |
| Methoxy H (OCH₃) | ~3.8 - 4.0 | Singlet (s) | Aromatic & Olefinic C | ~100 - 158 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for rapidly identifying key functional groups.[7] The presence of two distinct carbonyl stretching vibrations is a critical confirmation point for this class of molecules.[8][9]
Causality in FT-IR: The vibrational frequency of a C=O bond is sensitive to its electronic environment. The conjugated ketone at the 4-position will have a different stretching frequency than the aldehyde at the 3-position. This allows for their distinct identification.[6]
Key FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2830-2700 (often two weak bands) |
| Ketone C=O (C-4) | Stretch | ~1650-1630 |
| Aldehyde C=O (C-3) | Stretch | ~1710-1685 |
| Aromatic C=C | Stretch | ~1600-1450 |
| Aryl Ether C-O | Stretch | ~1270-1200 (asymmetric) & ~1075-1020 (symmetric) |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an exceptionally high degree of confidence. The fragmentation pattern also offers structural clues.[10]
Causality in MS: Upon ionization, the molecular ion can undergo fragmentation. While alpha cleavage is often not significant for aldehydes, the chromone ring system provides characteristic fragmentation pathways, often involving the loss of CO molecules.[10][11]
Expected Mass Spectrometry Data for C₁₁H₈O₄:
-
Molecular Formula: C₁₁H₈O₄[12]
-
Exact Mass: 204.0423 Da[12]
-
Nominal Mass: 204 Da
-
Key Fragmentation Ions (m/z): Look for the molecular ion peak [M]⁺ and fragments corresponding to the loss of key groups like CO (M-28) or CHO (M-29).
Chromatographic Methods: The Gold Standard for Purity
While spectroscopy confirms the structure, it provides limited information about the sample's purity. High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating the target compound from impurities, starting materials, and by-products.[13][14]
Causality in HPLC: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[14] The polarity of the chromone derivatives makes them well-suited for reverse-phase HPLC.[13][15] A single, sharp peak at a consistent retention time is a strong indicator of a pure sample. Coupling HPLC with a Photodiode Array (PDA) detector allows for the acquisition of a UV spectrum for the peak, which can serve as an additional identity check.[13]
Detailed Experimental Protocols
These protocols provide a starting point for analysis. Optimization may be required based on the specific derivative and available instrumentation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H spectrum to determine proton ratios.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.
Protocol 3: Reverse-Phase HPLC Method
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.[13]
-
Instrumentation & Column: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Time 0-2 min: 10% B
-
Time 2-15 min: Ramp linearly from 10% to 90% B.
-
Time 15-17 min: Hold at 90% B.
-
Time 17-18 min: Return to 10% B.
-
Time 18-20 min: Re-equilibrate at 10% B.
-
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm or 330 nm) using a UV or PDA detector.[15]
-
Analysis: Integrate the chromatogram to determine the retention time and calculate the peak area percentage to assess purity.
Conclusion: An Integrated and Self-Validating Approach
The definitive confirmation of this compound derivatives is not achieved by a single "magic bullet" technique. Instead, it requires a logical and orthogonal workflow that integrates multiple streams of analytical data. The high-resolution structural information from NMR, combined with the molecular weight confirmation from MS and functional group identification from FT-IR, provides a robust blueprint of the molecule. This blueprint is then validated against the purity and identity data provided by HPLC. By ensuring that the evidence from each technique is consistent and complementary, researchers can have the highest degree of confidence in their results, paving the way for reliable and reproducible downstream research and development.
References
- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Opening 2,2-diphenyl-2H-chromene to infrared light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. oudacademia.com [oudacademia.com]
- 14. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for handling 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, grounding every recommendation in established safety principles and authoritative data. Our objective is to empower you with the knowledge to manage this substance confidently and safely, from initial handling to final disposal.
Hazard Identification and Risk Profile
Before any handling, a thorough understanding of the compound's hazard profile is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several significant risks.[1]
-
Acute Oral Toxicity (Danger): The compound is classified as H301, meaning it is toxic if swallowed.[1] Ingestion can lead to severe health consequences, necessitating immediate medical attention.
-
Skin Sensitization (Warning): Classified as H317, it may cause an allergic skin reaction upon contact.[1] This highlights the critical importance of preventing any direct skin exposure.
-
General Irritation: Data for structurally similar compounds suggest it may also cause skin, eye, and respiratory irritation (H315, H319, H335).[2][3][4]
Given this profile, the primary safety directive is to prevent direct contact, ingestion, and inhalation through a multi-layered approach combining engineering controls and robust Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-driven decision based on the specific hazards of the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant splash risk.[4][5] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. The face shield offers a secondary barrier, crucial when handling larger quantities or during procedures with a higher risk of splashing. |
| Skin and Body Protection | Nitrile or neoprene gloves. A flame-retardant, chemically resistant lab coat, fully buttoned with sleeves covering the wrists.[6][7] | Nitrile gloves offer good resistance to a range of chemicals for short-term use.[8] Always check the manufacturer's compatibility chart. A fully buttoned lab coat prevents the chemical from reaching personal clothing and skin.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter is required.[5][6] | Engineering controls like a fume hood are the first and most effective line of defense. A respirator should be considered a secondary measure, used only after a formal risk assessment and proper fit-testing have been completed.[8] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[7] | This prevents injury from dropped objects or spills and ensures no skin on the feet is exposed. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, ensuring safety at every stage of the handling process.
Step 1: Pre-Handling Safety Verification
-
Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Locate Safety Equipment: Before starting, physically locate the nearest safety shower, eyewash station, and fire extinguisher.[5] Ensure the pathway is unobstructed.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.
Step 2: Donning PPE
The sequence of putting on PPE is critical to prevent cross-contamination.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Don your chemical safety goggles.
-
Gloves: Put on your gloves last, ensuring the cuffs go over the sleeves of your lab coat.
Step 3: Handling the Chemical
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper inside the fume hood. Avoid creating dust. If any material is spilled, clean it immediately following the spill response protocol (Section 5).
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing. Keep the container opening pointed away from your face.
Step 4: Doffing PPE
Removing PPE correctly is as important as putting it on.
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out without touching the outer surface. Dispose of them in the designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove the lab coat.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][5]
The following diagram illustrates the core handling workflow:
Caption: Safe handling workflow for this compound.
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and paper towels, must be collected in a designated hazardous waste container that is clearly labeled.[6]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the container according to your institution's guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Small Spills: For small powder spills, carefully sweep up the material to avoid generating dust. Place it in a sealed, labeled container for disposal. Clean the area with a suitable solvent.[6]
By adhering to these scientifically-grounded protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
